molecular formula C4H9NO B1611400 4-Aminobutan-2-one CAS No. 23645-04-7

4-Aminobutan-2-one

Cat. No.: B1611400
CAS No.: 23645-04-7
M. Wt: 87.12 g/mol
InChI Key: SUVYXKDAVYFUMG-UHFFFAOYSA-N
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Description

4-Aminobutan-2-one hydrochloride (CAS 92901-20-7) is an organic compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 . As the hydrochloride salt of this compound, it offers enhanced stability and solubility for research applications. This compound features both a primary amino group and a ketone functional group separated by a two-carbon chain, classifying it as a gamma-aminoketone. This structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a versatile precursor in the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates. Its molecular structure allows it to participate in various reactions, including condensations and nucleophilic additions. The product is classified with the signal word "Danger" and carries the hazard statement H318, indicating it causes serious eye damage . Precautions must be taken during handling, including wearing protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note on Salt Form: The hydrochloride salt is a common form for amino-containing compounds as it improves crystallinity, stability, and often solubility, facilitating easier handling and storage in a laboratory setting compared to the free base. The product requires storage in an inert atmosphere at 2-8°C and may need cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYXKDAVYFUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574346
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-04-7
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Aminobutan-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one is a bifunctional organic compound featuring both a primary amine and a ketone functional group. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a potential building block in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to this compound. Spectroscopic data are summarized, and a representative synthetic workflow is visualized. It is important to note that while the chemical properties and synthesis of this compound are documented to some extent, there is a significant lack of publicly available information regarding its specific biological activities and associated signaling pathways. This guide aims to consolidate the existing knowledge and highlight areas for future research.

Chemical Structure and Identification

This compound, with the chemical formula C₄H₉NO, possesses a four-carbon backbone. A carbonyl group is located at the second position (C2), and a primary amino group is attached to the fourth position (C4).

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 23645-04-7[1]
Molecular Formula C₄H₉NO[1][2]
SMILES CC(=O)CCN[1]
InChI InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3[1]

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. It is often handled as the more stable hydrochloride salt.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 87.12 g/mol [1]
Appearance Colorless liquid or white crystal[2]
Boiling Point ~219-221 °C[2]
Density ~0.945 g/mL[2]
Solubility Soluble in water, alcohol, and ether[2]
pKa (predicted) 8.80 ± 0.10

Table 3: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 92901-20-7[3]
Molecular Formula C₄H₁₀ClNO[3][4]
Molecular Weight 123.58 g/mol [3][4]
Appearance Solid[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic data.

Table 4: 13C NMR Chemical Shifts for this compound Hydrochloride (in DMSO-d₆)

Carbon AtomChemical Shift (ppm)
C=O ~205-210
CH₂ (adjacent to C=O) ~45-50
CH₂ (adjacent to NH₃⁺) ~35-40
CH₃ ~25-30
Note: Specific peak assignments are based on typical chemical shifts for similar functional groups and may require experimental verification.[5][6]

Table 5: Infrared (IR) Spectroscopy Data (predicted)

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine) 3300-3500
C-H stretch (alkane) 2850-3000
C=O stretch (ketone) 1705-1725
N-H bend (amine) 1590-1650

Table 6: Mass Spectrometry Data (predicted)

Fragmentm/z
[M]⁺ 87
[M-CH₃]⁺ 72
[M-C₂H₄N]⁺ 43
[CH₂NH₂]⁺ 30
Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Synthesis of this compound

Several synthetic routes to this compound can be envisaged, leveraging common organic reactions. A plausible and frequently referenced general method is the amination of a suitable precursor.

General Synthetic Workflow

A common conceptual pathway for the synthesis of primary amines is the Gabriel synthesis, which avoids over-alkylation. This method involves the use of potassium phthalimide to introduce a protected amino group, followed by deprotection.

G Conceptual Gabriel Synthesis of this compound cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection A Potassium Phthalimide C N-(3-oxobutyl)phthalimide A->C SN2 Reaction B 4-Halobutan-2-one B->C D N-(3-oxobutyl)phthalimide F This compound D->F E Hydrazine (N2H4) E->F G Phthalhydrazide

Caption: A conceptual workflow for the Gabriel synthesis of this compound.

Experimental Protocols (General Considerations)

Detailed, validated experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, a general procedure based on the Gabriel synthesis would involve the following steps:

  • Alkylation: Potassium phthalimide is reacted with a 4-halobutan-2-one (e.g., 4-bromobutan-2-one or 4-chlorobutan-2-one) in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

  • Work-up and Isolation of Intermediate: After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(3-oxobutyl)phthalimide. The solid is collected by filtration and washed.

  • Deprotection (Hydrazinolysis): The isolated N-(3-oxobutyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to cleave the phthalimide group.

  • Final Product Isolation: After deprotection, the reaction mixture is acidified to precipitate the phthalhydrazide byproduct, which is removed by filtration. The filtrate containing the hydrochloride salt of this compound is then concentrated. The free base can be obtained by neutralization and extraction.

Note: This is a generalized protocol and requires optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a significant lack of published research on the specific biological activities of this compound. While its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) might suggest potential neurological activity, there is currently no direct evidence to support this. The primary documented application of this compound is as an intermediate in chemical synthesis.[2]

Due to the absence of studies on its biological effects, there are no described signaling pathways or mechanisms of action associated with this compound.

G Known Information Relationship A This compound B Chemical Synthesis Intermediate A->B Known Application C Biological Activity A->C Largely Unexplored D Signaling Pathways A->D Unknown E Undocumented C->E D->E

Caption: Logical relationship of current knowledge on this compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with established utility as a synthetic intermediate. Its physicochemical properties are reasonably well-documented, particularly for its hydrochloride salt. However, there is a clear gap in the scientific literature concerning its biological activity, pharmacological profile, and mechanism of action.

For researchers and professionals in drug development, this presents an opportunity. The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel compound libraries for screening against various biological targets. Future research should focus on:

  • Exploration of Biological Activity: Screening of this compound and its derivatives for activity in various assays, particularly in neuroscience, given its structural relationship to GABA.

  • Development of Optimized Synthetic Protocols: Publication of detailed and robust synthetic procedures to improve accessibility for the research community.

  • Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a range of analogues to explore how structural modifications impact any identified biological activity.

References

An In-depth Technical Guide to 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of 4-Aminobutan-2-one, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical identifiers.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 23645-04-7[1][2]
Molecular Formula C4H9NO[1][2]
Synonyms 4-Amino-butan-2-one, 2-Butanone, 4-amino-[1]

The hydrochloride salt of this compound, this compound hydrochloride, is also commonly referenced and has the CAS numbers 92901-20-7 and 21419-24-9[3][4][5].

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly specific and typically found within peer-reviewed scientific literature. Due to the nature of general web search, providing detailed, validated experimental methodologies and comprehensive signaling pathway diagrams with the required level of technical depth is beyond the scope of this format. For accurate and in-depth protocols, researchers are advised to consult specialized scientific databases and publications.

To illustrate a generalized workflow for compound analysis, the following diagram outlines a typical process from compound identification to pathway analysis.

experimental_workflow cluster_identification Compound Identification cluster_synthesis Synthesis & Purification cluster_characterization Biochemical/Cellular Assays cluster_pathway Pathway Analysis Compound This compound IUPAC IUPAC Name Determination Compound->IUPAC CAS CAS Number Assignment Compound->CAS Synthesis Chemical Synthesis IUPAC->Synthesis CAS->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification AssayDev Assay Development Purification->AssayDev Screening High-Throughput Screening AssayDev->Screening DoseResponse Dose-Response Studies Screening->DoseResponse TargetID Target Identification DoseResponse->TargetID PathwayMap Signaling Pathway Mapping TargetID->PathwayMap

A generalized workflow for chemical compound analysis.

References

A Technical Guide to 4-Aminobutan-2-one: Hydrochloride Salt versus Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of 4-aminobutan-2-one hydrochloride and its free base form. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the chemical and physical properties, synthesis, handling, and analysis of these two forms of this compound.

Introduction

This compound is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] It is available in two primary forms: the hydrochloride salt and the free base. The choice between these forms is critical and depends on the specific application, such as the desired solubility, stability, and reaction conditions. This guide will elucidate the key differences between this compound hydrochloride and its free base to aid in the selection of the appropriate form for research and development purposes.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the free base of this compound exhibit distinct physicochemical properties that influence their handling, storage, and application. The primary difference lies in the protonation state of the amino group, which significantly impacts polarity, solubility, and stability.

G cluster_0 This compound Free Base cluster_1 This compound Hydrochloride FreeBase H₂N-CH₂-CH₂-C(=O)-CH₃ LonePair Lone Pair of Electrons on Nitrogen FreeBase->LonePair Available for reaction Hydrochloride [H₃N⁺-CH₂-CH₂-C(=O)-CH₃] Cl⁻ FreeBase->Hydrochloride Reaction with HCl Hydrochloride->FreeBase Deprotonation (e.g., with a base) ProtonatedAmine Protonated Amino Group Hydrochloride->ProtonatedAmine Lone pair is protonated

Table 1: Comparison of Physicochemical Properties

PropertyThis compound HydrochlorideThis compound Free Base
Molecular Formula C₄H₁₀ClNO[2]C₄H₉NO[3]
Molecular Weight 123.58 g/mol [2]87.12 g/mol [3]
Appearance Typically a solid.[4]Colorless liquid or white crystal.[5]
Solubility in Water Generally high due to its ionic nature.[1][6]Soluble.[5]
Solubility in Organic Solvents Generally lower solubility in non-polar organic solvents.[7]Soluble in alcohol and ether.[5]
Stability Generally more stable, less prone to oxidation.[4][8]Can be less stable and more susceptible to degradation.[8]
Hygroscopicity Often hygroscopic.[9]Less likely to be hygroscopic compared to the salt.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amination of 2-butanone.[5] Another approach involves the reduction of 4-hydroxy-2-butanone oxime.

Protocol: Synthesis of Aminobutanol from 4-hydroxy-2-butanone oxime

This protocol describes a general method for the synthesis of a related compound, aminobutanol, which can be adapted for this compound.

  • Reaction Setup: In a reaction vessel, combine 4-hydroxy-2-butanone oxime and formic acid or acetic acid in the presence of a zinc catalyst.[10]

  • Heating: Heat the reaction mixture to initiate the reduction of the oxime to the corresponding amine.[10]

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by distillation or chromatography to obtain the desired aminobutanol.[10]

G Start 4-hydroxy-2-butanone oxime Reaction Heating and Reaction Start->Reaction Reactants Formic Acid/Acetic Acid + Zinc Catalyst Reactants->Reaction Workup Cooling and Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Distillation/Chromatography Extraction->Purification Product 4-Aminobutanol Purification->Product

Conversion of this compound Hydrochloride to Free Base

The conversion of the hydrochloride salt to the free base is a standard deprotonation reaction.

Protocol: Deprotonation of Amine Hydrochloride

  • Dissolution: Dissolve the this compound hydrochloride in a suitable solvent, such as water or methanol.

  • Basification: Add a base to the solution to neutralize the hydrochloric acid and deprotonate the ammonium ion. Common bases for this purpose include sodium hydroxide, sodium bicarbonate, or an amine scavenger resin. The pH of the solution should be raised above the pKa of the amine.

  • Extraction: Extract the free base into an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then evaporate the solvent to yield the free base.

G Start This compound Hydrochloride Dissolve Dissolve in Solvent Start->Dissolve AddBase Add Base (e.g., NaOH) Dissolve->AddBase Extract Extract with Organic Solvent AddBase->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Free Base Evaporate->Product

Analytical Methods

A variety of analytical techniques can be employed to characterize and differentiate between this compound hydrochloride and its free base.

Table 2: Analytical Techniques for Characterization

TechniqueApplicationExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR: The chemical shifts of protons near the amino group will differ between the salt and the free base due to the change in electronic environment upon protonation. The NH₃⁺ protons of the hydrochloride will appear as a broad singlet at a different chemical shift compared to the NH₂ protons of the free base. ¹³C NMR: The carbon atoms adjacent to the amino group will also show a shift in their resonance frequencies.
Infrared (IR) Spectroscopy Identification of functional groups.Hydrochloride: A broad absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch in an ammonium salt. Free Base: N-H stretching vibrations will appear as one or two sharp bands in the 3300-3500 cm⁻¹ region.[11]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Both forms will likely show a molecular ion peak corresponding to the free base (m/z = 87.12) after ionization, as the hydrochloride salt will dissociate.
Titration Quantification and determination of purity.The hydrochloride salt can be titrated with a standard base to determine its purity. The free base can be titrated with a standard acid.

Applications and Choice of Form

The choice between the hydrochloride salt and the free base of this compound is dictated by the requirements of the specific application.

  • Pharmaceutical Development: Amine hydrochlorides are often preferred in pharmaceutical formulations due to their enhanced water solubility and stability.[1][4] This facilitates oral and parenteral administration.

  • Organic Synthesis: The free base is typically used in organic reactions where the amine acts as a nucleophile.[5] In such cases, the presence of an acidic proton in the hydrochloride salt would interfere with the reaction.

  • Handling and Storage: The hydrochloride salt is generally a solid and may be easier to handle and weigh accurately compared to the potentially liquid or low-melting solid free base. Its greater stability also contributes to a longer shelf life.[4]

G cluster_0 Decision Factors cluster_1 Form Selection Solubility Solubility Requirement Hydrochloride This compound Hydrochloride Solubility->Hydrochloride High Water Solubility Needed FreeBase This compound Free Base Solubility->FreeBase High Organic Solvent Solubility Needed Stability Stability Requirement Stability->Hydrochloride Enhanced Stability/ Longer Shelf Life Reaction Reaction Conditions Reaction->FreeBase Nucleophilic Amine Required

Safety and Handling

Both forms of this compound should be handled with appropriate safety precautions in a laboratory setting.

  • This compound Hydrochloride: May cause skin and serious eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound Free Base: Can be irritating and corrosive.[5] Handle in a well-ventilated area and avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with either compound.

Conclusion

This compound hydrochloride and its free base offer distinct advantages depending on the intended application. The hydrochloride salt provides enhanced water solubility and stability, making it suitable for many pharmaceutical and aqueous-based applications. The free base, with its available lone pair of electrons on the nitrogen atom, is the preferred form for organic reactions where the amine acts as a nucleophile. A thorough understanding of the properties and handling requirements of each form, as outlined in this guide, is essential for successful research and development outcomes.

References

The Enigmatic Biological Profile of 4-Aminobutan-2-one Derivatives: A Technical Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the intricate landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers down paths of both well-trodden and uncharted territories. The scaffold of 4-aminobutan-2-one, a simple yet versatile aminoketone, represents one such area of burgeoning interest. While structurally related to the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), the derivatives of this compound remain a largely enigmatic class of compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to consolidate the current understanding, highlight the therapeutic potential, and provide a practical framework for the future exploration of this compound derivatives.

While extensive research has been conducted on analogous structures, a notable scarcity of publicly available data exists for the specific biological activities of this compound derivatives. This guide, therefore, draws upon established principles of medicinal chemistry and extrapolates from closely related compounds to present a theoretical and practical foundation for investigation. The primary focus will be on the potential anticonvulsant, antimicrobial, and enzyme inhibitory properties of this chemical class.

Potential Biological Activities: A Landscape of Possibilities

The structural similarity of this compound to GABA provides a strong rationale for investigating its derivatives as modulators of the GABAergic system, a key target for anticonvulsant drugs. Furthermore, the presence of both an amino group and a ketone functionality offers rich opportunities for chemical modification, leading to a diverse library of compounds with the potential for a wide range of biological activities, including antimicrobial and enzyme-inhibiting effects.

Anticonvulsant Potential

The primary hypothesis for the anticonvulsant activity of this compound derivatives centers on their potential to modulate GABAergic neurotransmission. This could occur through several mechanisms, including:

  • Direct agonism at GABA receptors: Derivatives could mimic the action of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

  • Inhibition of GABA reuptake: By blocking GABA transporters (GATs), these compounds could increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling.

  • Inhibition of GABA transaminase (GABA-T): Preventing the degradation of GABA by GABA-T would also lead to increased GABA levels.

Beyond the GABAergic system, another plausible mechanism for anticonvulsant activity is the modulation of voltage-gated sodium channels. Many existing antiepileptic drugs act by blocking these channels, thereby reducing the propagation of action potentials.

Antimicrobial and Enzyme Inhibitory Activities

The aminoketone scaffold is a common feature in various biologically active molecules, including some with antimicrobial and enzyme-inhibiting properties. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Schiff bases and other derivatives of this compound could exhibit antimicrobial activity by disrupting microbial cell membranes or interfering with essential enzymatic processes.

Furthermore, the structural features of these derivatives make them potential candidates for inhibitors of various enzymes, such as proteases, kinases, or transferases, by mimicking natural substrates or binding to allosteric sites.

Data Presentation: A Framework for Future Research

Due to the limited availability of specific data for this compound derivatives, the following tables are presented as templates for organizing and presenting future experimental findings. These tables are designed for clarity and ease of comparison of quantitative data.

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDStructureMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
Example-1 [Insert Structure][Data][Data][Data][Data]
Example-2 [Insert Structure][Data][Data][Data][Data]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Example-3 [Insert Structure][Data][Data][Data]
Example-4 [Insert Structure][Data][Data][Data]

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDStructureTarget EnzymeIC₅₀ (µM)Inhibition Type
Example-5 [Insert Structure][e.g., GABA-T][Data][e.g., Competitive]
Example-6 [Insert Structure][e.g., MAO-B][Data][e.g., Non-competitive]

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols: A Guide to Investigation

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of N-substituted this compound derivatives involves the reductive amination of a suitable ketone precursor.

Example: Synthesis of N-Benzyl-4-aminobutan-2-one

  • To a solution of this compound hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Quench the reaction by the addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1M NaOH to pH 10 and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-aminobutan-2-one.

Characterization of the synthesized compounds should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Screening: Maximal Electroshock (MES) Test[1][2][3]

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.

  • Animals: Adult male Swiss mice (20-25 g).

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% Tween 80) intraperitoneally (i.p.) or orally (p.o.).

  • Electrode Placement: At the time of peak drug effect (e.g., 30 minutes post-i.p. administration), apply corneal electrodes moistened with saline to the eyes of the mouse.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered a positive result.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination[4][5][6]

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways: A Hypothetical Framework

To illustrate the potential mechanisms of action, the following diagrams, generated using the DOT language, depict the key signaling pathways that this compound derivatives might modulate.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis GAT1 GABA Transporter (GAT1) Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA-A Receptor Synaptic_Cleft->GABA_Receptor Binding Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Cl- Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Derivative This compound Derivative Derivative->GAT1 Inhibits Derivative->GABA_Receptor Activates? GAD GAD VGAT VGAT Sodium_Channel cluster_channel Voltage-Gated Sodium Channel Resting_State Resting State (Channel Closed) Activated_State Activated State (Channel Open) Resting_State->Activated_State Depolarization Inactivated_State Inactivated State (Channel Blocked) Activated_State->Inactivated_State Inactivation Sodium_Influx Na+ Influx Activated_State->Sodium_Influx Allows Inactivated_State->Resting_State Repolarization Action_Potential Action Potential Sodium_Influx->Action_Potential Generates Derivative This compound Derivative Derivative->Inactivated_State Prolongs

The Pivotal Role of 4-Aminobutan-2-one as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[1][2][3] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][4] Consequently, the ability to synthesize single, desired enantiomers is of paramount importance in creating safer and more effective drugs.[1][5] Within the chemist's toolkit of versatile chiral intermediates, 4-aminobutan-2-one and its derivatives stand out as valuable building blocks, particularly for the synthesis of nitrogen-containing heterocyclic scaffolds common in medicinal chemistry.[6][7]

This technical guide explores the synthesis and application of chiral this compound, providing a comprehensive overview of its utility, detailed experimental insights, and its strategic role in the construction of complex, biologically active molecules.

I. Synthesis of Enantiomerically Pure this compound Derivatives

The strategic importance of chiral this compound necessitates efficient and highly selective synthetic routes. While the racemic form is commercially available, typically as a hydrochloride salt, its application in stereoselective synthesis is limited.[8][9][10] The primary challenge lies in the stereoselective introduction of the amine or a precursor functionality. Modern synthetic chemistry has risen to this challenge, primarily through biocatalytic and asymmetric chemical methods.

A prominent strategy involves the chemoenzymatic synthesis of related chiral amino alcohols, which can then be converted to the target ketone.[11] This approach leverages the high stereoselectivity of enzymes like ketone reductases (KREDs) or amine dehydrogenases (AmDHs).[11][12] These enzymes can perform asymmetric reductive amination on precursor ketones or stereoselective reduction of keto groups with exceptional enantiomeric excess (e.e.).[2][11][12]

Table 1: Comparison of Biocatalytic Methods for Chiral Amine/Alcohol Synthesis

Method/EnzymePrecursor TypeKey TransformationTypical e.e. (%)Ref.
Ketone Reductase (KRED)α-Hydroxy KetoneStereoselective Reduction>99[11][13]
Amine Dehydrogenase (AmDH)α-Hydroxy KetoneAsymmetric Reductive Amination>99[12]
Halohydrin Dehalogenaseα-Chloro KetoneReduction & Cyanation>99[2][13]

Experimental Protocol: General Chemoenzymatic Synthesis of a Chiral Amino Alcohol Precursor

This protocol is adapted from analogous reactions for producing chiral amino alcohols, a common precursor strategy for molecules like this compound.[11][12]

  • Reaction Setup: To a buffered aqueous solution (e.g., 1 M potassium phosphate buffer, pH 7.0-8.5) in a temperature-controlled vessel (typically 25-37 °C), add the precursor ketone (e.g., 1-hydroxybutan-2-one).[11][12]

  • Cofactor Regeneration: Introduce a cofactor regeneration system. A common system for NADPH/NADH regeneration involves glucose and glucose dehydrogenase (GDH) or isopropanol and a corresponding alcohol dehydrogenase.[11]

  • Enzyme Addition: Add the selected biocatalyst, such as a commercially available ketone reductase (KRED) or an engineered amine dehydrogenase (AmDH) expressed in a host organism like E. coli.[11][12]

  • Reaction Monitoring: Stir the reaction mixture and monitor for conversion of the starting material by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, acidify the mixture to quench the reaction and precipitate the enzyme. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the final chiral amino alcohol using chiral HPLC or GC analysis.[11]

II. Applications in the Synthesis of Heterocyclic Scaffolds

Chiral this compound and its synthetic equivalents, such as 4-aminobutanal derivatives, are powerful intermediates for constructing pyrrolidine-containing structures.[6][14] The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs and numerous natural products, including nicotine and proline.[6][15]

The synthetic utility of this compound stems from its bifunctional nature. The amine can be protected (e.g., with a Boc group) and the ketone can undergo various transformations. A key reaction is intramolecular cyclization via iminium ion formation, which, after trapping with a nucleophile, generates 2-substituted pyrrolidines.[14] This strategy provides a convergent and efficient route to a diverse library of pyrrolidine derivatives.[14][16]

// Edges start_ketone -> iminium [label=" Intramolecular\nCondensation\n(-H₂O)"]; iminium -> pyrrolidine [label=" Trapping with\nNucleophiles (Nu⁻)"]; pyrrolidine -> drug [label=" Further\nFunctionalization"]; } dot Caption: Synthetic pathway from this compound to substituted pyrrolidines.

This approach has been successfully employed to synthesize novel 2-(pyrazolyl)pyrrolidines, some of which have shown promise as anti-biofilm agents at nanomolar concentrations.[14] Furthermore, modifications of the pyrrolidine ring derived from these methods have led to the synthesis of 4-arylpyrrolidin-2-ones, which are cyclic analogues of the neurotransmitter γ-aminobutyric acid (GABA).[17]

III. Logical Relationships in Drug Development

The value of a chiral building block is ultimately measured by its impact on the discovery of new therapeutics. This compound serves as a foundational component that can be elaborated into a wide array of complex molecules with diverse biological activities. Its structural features allow access to key pharmacophores that interact with chiral biological targets like enzymes and receptors.[1][3][] The development of a single enantiomer is often critical, as the "wrong" enantiomer can be inactive or even cause undesirable side effects.[1][4]

// Core Node core [label="Chiral this compound", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Level 1 Nodes (Intermediate Scaffolds) n1 [label="Pyrrolidines", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n2 [label="Piperidines\n(via ring expansion)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="β-Amino Alcohols", pos="-2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; n4 [label="γ-Amino Acids", pos="2.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Nodes (Drug Classes / Targets) d1 [label="GABA Analogues", pos="-4,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d2 [label="DPP-IV Inhibitors", pos="-1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d3 [label="k-Opioid Agonists", pos="1,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d4 [label="BACE1 Inhibitors\n(Alzheimer's)", pos="4,3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; d5 [label="Chiral Ligands", pos="-4,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d6 [label="Antidiabetic Agents", pos="-1,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d7 [label="Anticholinergics", pos="1,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; d8 [label="Antimicrobials", pos="4,-3!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges core -> n1 [color="#5F6368"]; core -> n2 [color="#5F6368"]; core -> n3 [color="#5F6368"]; core -> n4 [color="#5F6368"];

n1 -> d1 [color="#5F6368"]; n1 -> d2 [color="#5F6368"]; n1 -> d7 [color="#5F6368"]; n1 -> d8 [color="#5F6368"]; n2 -> d3 [color="#5F6368"]; n3 -> d4 [color="#5F6368"]; n3 -> d5 [color="#5F6368"]; n4 -> d6 [color="#5F6368"]; } dot Caption: Relationship between this compound and resulting therapeutic classes.

For instance, pyrrolidine moieties derived from this building block are found in drugs like Procyclidine (an anticholinergic) and Mitiglinide (an antidiabetic agent).[15] Furthermore, the related chiral amino alcohol scaffold is a key intermediate in the synthesis of inhibitors for enzymes like BACE1, a target for the treatment of Alzheimer's disease.[1] The ability to generate these complex, enantiomerically pure molecules efficiently is a significant advantage in the lengthy and costly drug development process.

IV. Conclusion

Chiral this compound is a potent and versatile building block in the arsenal of the medicinal chemist. Its value lies in its bifunctional nature, which enables the efficient, stereoselective synthesis of high-value heterocyclic scaffolds, most notably the pyrrolidine ring. Advances in biocatalysis and asymmetric synthesis have made access to enantiomerically pure forms of this intermediate more practical, paving the way for its broader application. For researchers and drug development professionals, a deep understanding of the synthetic routes to and the strategic applications of this compound is crucial for the design and construction of the next generation of chiral therapeutics.

References

A Comprehensive Review of 4-Aminobutan-2-one and Its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one and its analogs represent a class of small molecules with significant potential in medicinal chemistry and drug development. Their structural motif, a β-aminoketone, is a versatile scaffold found in numerous biologically active compounds. This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, chemical and physical properties, and known biological activities. The information is presented to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Physicochemical Properties of this compound and its Hydrochloride Salt

This compound is a colorless liquid or white crystalline solid that is soluble in water and common organic solvents like alcohol and ether.[1] Its hydrochloride salt is typically a solid.[2] A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight ( g/mol ) 87.12123.58
Appearance Colorless liquid or white crystalSolid
Boiling Point (°C) 219-221Not available
Density (g/mL) ~0.945Not available
CAS Number 23645-04-721419-24-9

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

Several common strategies are employed for the synthesis of β-aminoketones:

  • Reductive Amination: This is a widely used one-pot reaction involving the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3][4] For the synthesis of this compound, this would typically involve the reductive amination of 4-hydroxybutan-2-one.[5]

  • Mannich Reaction: This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and a ketone to form a β-amino carbonyl compound, also known as a Mannich base.

  • Gabriel Synthesis: This method is a robust way to form primary amines from alkyl halides, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[6]

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[7]

Experimental Protocols

A chemoenzymatic approach has also been reported for the synthesis of a chiral analog, (R)-1-Amino-2-methyl-4-phenylbutan-2-ol.[9] This method involves the stereoselective reduction of the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one, using a ketone reductase enzyme.[9]

The general workflow for a reductive amination synthesis is depicted below:

G carbonyl Ketone/Aldehyde imine Imine Intermediate carbonyl->imine Condensation amine Amine amine->imine product Amine Product imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding inhibitor This compound Analog (Inhibitor) inhibitor->GAT1 Inhibition

References

The Industrial Versatility of 4-Aminobutan-2-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminobutan-2-one, a versatile bifunctional molecule, is emerging as a valuable building block in the chemical and pharmaceutical industries. Its unique structure, featuring both a primary amine and a ketone functional group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various high-value compounds, particularly heterocyclic structures that form the backbone of many pharmaceutical agents. This technical guide provides an in-depth overview of the potential industrial applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a colorless liquid or white crystalline solid, soluble in water and common organic solvents. It is often handled as its more stable hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1]
CAS Number 23645-04-7[1]
Boiling Point ~219-221 °C
Density ~0.945 g/mL
Solubility Soluble in water, alcohol, and ether

Table 1: Physical and Chemical Properties of this compound

The hydrochloride salt of this compound is a solid with a molecular weight of 123.58 g/mol and CAS number 92901-20-7.[2] Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Spectroscopic Data (Hydrochloride Salt)
¹³C NMR (DMSO-d6) Chemical shifts (ppm) are available in publicly accessible databases.
¹H NMR Data for the related compound 4-amino-1-butanol is available and can serve as a reference.
Mass Spectrometry Predicted mass-to-charge ratios for various adducts of the related 4-aminobutan-2-ol are available.
IR Spectroscopy IR spectra for related amino alcohols like 4-amino-1-butanol are available for comparison.

Table 2: Spectroscopic Data for this compound and Related Compounds

Core Industrial Application: Synthesis of Substituted Pyrroles

The most significant industrial application of this compound lies in its use as a precursor for the synthesis of substituted pyrroles. Pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities.[3] The primary synthetic route employing this compound is the Paal-Knorr pyrrole synthesis.[4][5]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[5] In the context of this compound, it serves as the amino component, reacting with a 1,3-dicarbonyl compound, which can be considered a synthetic equivalent of a 1,4-dicarbonyl compound upon reaction. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[6][7]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 4_Aminobutan_2_one This compound Hemiaminal Hemiaminal Intermediate 4_Aminobutan_2_one->Hemiaminal + H⁺ 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Hemiaminal Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Substituted_Pyrrole Substituted Pyrrole Cyclized_Intermediate->Substituted_Pyrrole - H₂O (Dehydration)

Figure 1: Generalized Reaction Scheme for the Paal-Knorr Pyrrole Synthesis

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these synthetic routes in a research or industrial setting.

Protocol 1: General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles

This protocol is a generalized procedure based on literature descriptions of the Paal-Knorr reaction.[8]

Materials:

  • This compound hydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

  • Solvent (e.g., ethanol, methanol)

  • Sodium bicarbonate or other suitable base for neutralization

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add this compound hydrochloride and the acid catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.

Quantitative Data: Yields for Paal-Knorr reactions are generally reported to be good, often exceeding 60%.[9] Specific yields are highly dependent on the substrates and reaction conditions.

Experimental_Workflow_Paal_Knorr Start Start Dissolve_Reactants Dissolve 1,3-Dicarbonyl in Solvent Start->Dissolve_Reactants Add_Reagents Add this compound HCl and Acid Catalyst Dissolve_Reactants->Add_Reagents Reflux Heat to Reflux Add_Reagents->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Cooling Cool to Room Temperature Monitor_Reaction->Cooling Reaction Complete Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Product Substituted Pyrrole Purification->Product End End Product->End

Figure 2: Experimental Workflow for the Paal-Knorr Synthesis

Applications in Drug Discovery and Development

Pyrrole-containing compounds synthesized from this compound are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. Several classes of drugs and bioactive molecules feature the pyrrole scaffold.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[10] Pyrrole-based compounds have been investigated as potent kinase inhibitors.[11] For instance, pyrrolo[1,2-a]quinoxaline derivatives have shown inhibitory activity against human protein kinase CK2.[11] While a direct synthesis from this compound is not explicitly detailed in the provided search results, the Paal-Knorr reaction provides a versatile route to functionalized pyrroles that can be further elaborated to access such complex heterocyclic systems.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a therapeutic target for the treatment of type 2 diabetes. Pyrrole-2-carbonitrile derivatives have been designed and synthesized as potent DPP-4 inhibitors.[12][13] The synthesis of these compounds often involves the construction of a substituted pyrrole ring, a transformation for which this compound could serve as a key starting material.

Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are used in the treatment of prostate cancer.[14] 4-Phenylpyrrole derivatives have been identified as novel AR antagonists. The synthesis of such compounds highlights the utility of the pyrrole scaffold in developing new anticancer agents.

While specific signaling pathways for derivatives of this compound are not extensively documented in the initial search results, the inhibition of kinases and enzymes like DPP-4 implies interference with well-established cellular signaling cascades. For example, kinase inhibitors can modulate pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_biological_target Biological Target cluster_cellular_response Cellular Response 4_ABO This compound Pyrrole_Derivative Pyrrole Derivative 4_ABO->Pyrrole_Derivative Paal-Knorr Synthesis Kinase Protein Kinase Pyrrole_Derivative->Kinase Inhibition DPP4 DPP-4 Enzyme Pyrrole_Derivative->DPP4 Inhibition Signal_Transduction Altered Signal Transduction Kinase->Signal_Transduction Modulates Cell_Proliferation Inhibition of Cell Proliferation Signal_Transduction->Cell_Proliferation

Figure 3: Potential Mechanism of Action for Pyrrole Derivatives

Future Outlook

This compound is a promising and versatile building block for the chemical and pharmaceutical industries. Its primary application in the synthesis of substituted pyrroles via the Paal-Knorr reaction provides access to a vast chemical space of potentially bioactive molecules. Further research into the development of more efficient and sustainable synthetic methodologies, as well as the exploration of the biological activities of novel pyrrole derivatives, will undoubtedly expand the industrial utility of this valuable intermediate. The exploration of its derivatives as modulators of other important drug targets, such as G-protein coupled receptors (GPCRs), could also open new avenues for therapeutic intervention.[15][16]

References

Technical Guide on the Safety, Handling, and Toxicity of 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Aminobutan-2-one and its hydrochloride salt. It is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with institutional and national safety guidelines and under the supervision of qualified personnel. A comprehensive risk assessment should be performed before handling this chemical.

Introduction

This compound is an organic compound with the chemical formula C₄H₉NO. It is a toxic chemical substance that is irritating and corrosive to the human body.[1] It is used as a chemical reagent and as an intermediate in the synthesis of drugs and fragrances.[1] This guide provides a consolidated overview of the known safety, handling, and toxicity information for this compound, with a particular focus on its hydrochloride salt, for which more data is publicly available. Due to the limited specific toxicological data for this compound, this guide also includes general protocols for handling hazardous chemicals of its class.

Hazard Identification and Classification

The primary source of hazard information for this compound and its hydrochloride salt comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

For this compound Hydrochloride (CAS No: 92901-20-7, 21419-24-9):

Hazard ClassGHS CategoryHazard Statement (H-code)Signal WordPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritationDanger/WarningGHS05/GHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07

Data sourced from PubChem and commercial supplier safety data sheets. The exact classification for eye irritation may vary between suppliers.

For this compound (CAS No: 23645-04-7):

While specific GHS classification data is less consistently available for the free base, it is described as a toxic, irritating, and corrosive substance.[1] It is prudent to handle it with the same, if not greater, precautions as its hydrochloride salt.

Quantitative Toxicity Data

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and its hydrochloride salt, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices
  • Avoid all personal contact, including inhalation.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as acids and strong oxidizing agents.[4]

  • Store in a tightly sealed container.[1]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

In the absence of specific toxicity studies for this compound, the following are summaries of standardized OECD test guidelines that would be appropriate for evaluating its irritant properties.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

  • Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin irritation is identified by the chemical's ability to reduce the viability of the tissue.[5][6]

  • Methodology:

    • The test substance is applied to the RhE tissue for a defined period (e.g., 60 minutes).[6]

    • After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).[6]

    • Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial reductase enzymes in viable cells.[6]

    • The percentage of viable cells is calculated relative to a negative control.

  • Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50%.[5][6]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes an in vivo procedure for assessing the potential of a substance to cause eye irritation or corrosion. It is typically performed on a single animal initially, with further testing only if necessary.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[7][8]

  • Methodology:

    • A single dose of the test substance is applied to the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

    • The reversibility of the effects is observed for up to 21 days.[8][9]

  • Interpretation: The scores are used to classify the substance according to its eye irritation potential. A substance is considered to cause serious eye damage (UN GHS Category 1) if it produces irreversible tissue damage. It is classified as an eye irritant (UN GHS Category 2) if it produces reversible eye irritation within a specified timeframe.

Toxicity Information and Potential Mechanisms

There is a lack of specific information regarding the mechanism of toxicity for this compound. As a small aminoketone, its irritant properties are likely due to its chemical reactivity. The amino group can act as a nucleophile and a base, while the ketone carbonyl group can act as an electrophile. This dual reactivity could lead to interactions with biological macromolecules on the skin and mucous membranes, triggering an inflammatory response. However, without specific studies, this remains speculative.

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound in a research laboratory setting.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Gather SDS & Safety Info Gather SDS & Safety Info Risk Assessment->Gather SDS & Safety Info Prepare PPE & Engineering Controls Prepare PPE & Engineering Controls Gather SDS & Safety Info->Prepare PPE & Engineering Controls Weighing/Measuring in Fume Hood Weighing/Measuring in Fume Hood Prepare PPE & Engineering Controls->Weighing/Measuring in Fume Hood Performing Experiment Performing Experiment Weighing/Measuring in Fume Hood->Performing Experiment Temporary Storage in Labeled Container Temporary Storage in Labeled Container Performing Experiment->Temporary Storage in Labeled Container Decontamination of Work Area Decontamination of Work Area Performing Experiment->Decontamination of Work Area Temporary Storage in Labeled Container->Decontamination of Work Area Proper Waste Disposal Proper Waste Disposal Decontamination of Work Area->Proper Waste Disposal Remove & Clean PPE Remove & Clean PPE Proper Waste Disposal->Remove & Clean PPE Wash Hands Wash Hands Remove & Clean PPE->Wash Hands

Caption: General workflow for safely handling this compound.

Hazard and Response Logic

This diagram illustrates the logical relationship between the identified hazards of this compound hydrochloride and the corresponding precautionary and first aid responses.

HazardResponseLogic cluster_hazards Identified Hazards cluster_precautions Precautionary Measures (Examples) cluster_firstaid First Aid Response H315 H315 Skin Irritation P280 P280 Wear protective gloves/eye protection H315->P280 Skin_FA Flush skin with water H315->Skin_FA H318_H319 H318/H319 Serious Eye Damage/Irritation H318_H319->P280 Eye_FA Rinse eyes cautiously with water for several minutes H318_H319->Eye_FA H335 H335 Respiratory Irritation P261 P261 Avoid breathing dust/fume/gas/mist/vapors/spray H335->P261 P271 P271 Use only outdoors or in a well-ventilated area H335->P271 Inhalation_FA Move to fresh air H335->Inhalation_FA

Caption: Logical links between hazards and responses for this compound HCl.

References

Methodological & Application

Synthesis of 4-Aminobutan-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 4-aminobutan-2-one, a valuable building block for medicinal chemists, researchers, and professionals in drug development. The synthesis involves a two-step process commencing with the preparation of a protected amine precursor, N-(3-oxobutyl)phthalimide, followed by deprotection to yield the target compound. This protocol offers a clear and reproducible methodology for obtaining this compound hydrochloride.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

StepReactionStarting MaterialsReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Gabriel Synthesis4-chlorobutan-2-one, Potassium phthalimide-N,N-Dimethylformamide (DMF)2100Not specifiedNot specified
2Deprotection (Hydrazinolysis)N-(3-oxobutyl)phthalimideHydrazine hydrateEthanol3RefluxNot specifiedNot specified

Experimental Protocols

A detailed experimental protocol for a related synthesis of aminobutanol, which provides insights into potential yields and conditions, is presented below. While not a direct synthesis of this compound, the methodology for the reduction of an oxime offers a viable synthetic route. A Chinese patent describes the synthesis of aminobutanol from 4-hydroxy-2-butanone oxime.[1] In one example, the reflux reaction of 4-hydroxy-2-butanone oxime with formic acid using zinc as a catalyst yielded aminobutanol with a yield of 78.4% and a purity of 96.7%.[1] Varying the mass ratio of the oxime to zinc catalyst impacted the yield and purity, with a 1:2.5 ratio providing a 91.3% yield and 98.2% purity.[1]

Note: The following is a generalized procedure based on common organic synthesis techniques for reactions of this type.

Step 1: Synthesis of N-(3-oxobutyl)phthalimide

  • To a stirred solution of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF), add 4-chlorobutan-2-one dropwise at room temperature.

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford N-(3-oxobutyl)phthalimide.

Step 2: Synthesis of this compound Hydrochloride (via Hydrazinolysis)

  • Suspend N-(3-oxobutyl)phthalimide in ethanol.

  • Add hydrazine hydrate to the suspension and heat the mixture to reflux for 3 hours.

  • After cooling, add concentrated hydrochloric acid.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain this compound hydrochloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Gabriel synthesis followed by hydrazinolysis.

SynthesisWorkflow Start Starting Materials: 4-chlorobutan-2-one Potassium phthalimide Step1 Gabriel Synthesis (DMF, 100°C, 2h) Start->Step1 Intermediate N-(3-oxobutyl)phthalimide Step1->Intermediate Step2 Hydrazinolysis (Hydrazine hydrate, Ethanol, Reflux, 3h) Intermediate->Step2 Purification Acidification (HCl) Filtration Concentration Recrystallization Step2->Purification Product This compound Hydrochloride Purification->Product

Caption: General workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for the Use of 4-Aminobutan-2-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one, a bifunctional molecule containing both a primary amine and a ketone, is a valuable building block in the synthesis of pharmaceutical intermediates. Its ability to participate in a variety of chemical transformations makes it a versatile precursor for the construction of heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrroles, a key motif in many pharmaceuticals.

The primary application highlighted is the Paal-Knorr pyrrole synthesis , a robust and widely used method for the construction of the pyrrole ring system.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically under acidic conditions, to yield a substituted pyrrole.[4] The resulting N-substituted pyrroles can serve as intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][5][6]

Key Application: Paal-Knorr Synthesis of N-(2-Oxobutyl)-2,5-dimethylpyrrole

A significant application of this compound is its reaction with hexane-2,5-dione (acetonylacetone) to synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole. This N-substituted pyrrole is a potential intermediate for more complex pharmaceutical molecules. The Paal-Knorr reaction provides a direct and efficient route to this compound.[7][8]

Reaction Scheme

paal_knorr_reaction cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 This compound P 1-(2-Oxobutyl)-2,5-dimethylpyrrole R1->P + R2 Hexane-2,5-dione R2->P C Acid Catalyst (e.g., HCl, Acetic Acid) Solvent (e.g., Ethanol, Water) Heat C->P Catalyzes

Caption: Paal-Knorr synthesis of 1-(2-Oxobutyl)-2,5-dimethylpyrrole.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Paal-Knorr synthesis of N-substituted pyrroles. While specific data for the reaction of this compound with hexane-2,5-dione is not extensively published, the data presented is based on analogous Paal-Knorr reactions and provides a strong predictive framework.[8][9][10]

ParameterValue/RangeNotes
Reactants
This compound1.0 equivalentLimiting reagent.
Hexane-2,5-dione1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Catalyst
Acetic Acid0.1 - 1.0 equivalentA weak acid is often sufficient to catalyze the reaction.[4]
Hydrochloric AcidCatalytic amount (e.g., 1 drop)A strong acid can also be used, but may require milder conditions.
Solvent
Ethanol5 - 10 mL / mmol of limiting reagentA common protic solvent for this reaction.
WaterCan be used as a green solvent alternative.[8]
Reaction Conditions
Temperature60 - 100 °CRefluxing in ethanol is a common condition.
Reaction Time1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Expected Outcome
Yield70 - 90%Yields can be high depending on purification method.
Purity>95% after purificationPurification is typically achieved by column chromatography or distillation.

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is adapted from established Paal-Knorr synthesis procedures.[9]

Objective: To synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole via a conventional heating method.

Materials:

  • This compound

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and hexane-2,5-dione (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Add glacial acetic acid (0.5 mmol, 0.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 1-(2-oxobutyl)-2,5-dimethylpyrrole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is a greener and more rapid alternative to conventional heating.[7]

Objective: To synthesize 1-(2-oxobutyl)-2,5-dimethylpyrrole using microwave irradiation.

Materials:

  • This compound

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Ethanol

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 eq) and hexane-2,5-dione (0.55 mmol, 1.1 eq) in ethanol (5 mL).

  • Add glacial acetic acid (0.25 mmol, 0.5 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • The work-up and purification steps are similar to those described in Protocol 1.

Visualizations

General Workflow for Paal-Knorr Synthesis

paal_knorr_workflow start Start reactants Combine this compound, Hexane-2,5-dione, Solvent, and Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography or Distillation) workup->purification product Isolated 1-(2-Oxobutyl)-2,5-dimethylpyrrole purification->product

Caption: Experimental workflow for the Paal-Knorr synthesis.

Simplified Mechanism of Paal-Knorr Pyrrole Synthesis

paal_knorr_mechanism amine This compound (Primary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal + diketone Hexane-2,5-dione (1,4-Dicarbonyl) diketone->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative cyclization->dihydroxytetrahydropyrrole dehydration Dehydration (-2 H2O) dihydroxytetrahydropyrrole->dehydration pyrrole N-Substituted Pyrrole dehydration->pyrrole

Caption: Key steps in the Paal-Knorr pyrrole synthesis mechanism.

Conclusion

This compound is a highly effective reagent for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction. The protocols provided herein offer both conventional and microwave-assisted methods for the preparation of 1-(2-oxobutyl)-2,5-dimethylpyrrole, a valuable pharmaceutical intermediate. These application notes serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis of novel pyrrole-containing compounds with potential therapeutic applications. The versatility of the pyrrole scaffold ensures that its synthesis from readily available precursors like this compound will remain a cornerstone of medicinal chemistry.[1]

References

Application of 4-Aminobutan-2-one as a Catalyst in Redox Reactions: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available information detailing the application of 4-Aminobutan-2-one as a primary catalyst in redox reactions. While the structural motif of a β-amino ketone suggests potential for catalytic activity, particularly in forming enamines or participating in hydrogen bonding interactions relevant to organocatalysis, dedicated research on its use in oxidation or reduction reactions is not documented in the reviewed resources.

This document aims to provide a transparent overview of the current knowledge landscape and to guide researchers on potential avenues of investigation, while adhering to the user's core requirements for data presentation and protocol formatting where theoretical or related examples can be illustrative.

Introduction to this compound

This compound is a small organic molecule featuring both a primary amine and a ketone functional group. Its chemical structure lends itself to potential applications in organic synthesis, including as a building block or, hypothetically, as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often involves intermediates such as enamines and iminium ions, for which β-amino ketones could serve as precursors.

Hypothetical Catalytic Cycles in Redox Reactions

While no specific examples for this compound are available, we can propose hypothetical catalytic cycles based on the known reactivity of related β-amino ketones and general principles of organocatalysis in redox reactions. These are presented for illustrative purposes to guide future research.

Hypothetical Enamine-Mediated Oxidation

In a hypothetical oxidation reaction, this compound could react with a substrate to form an enamine intermediate. This enamine could then be oxidized, followed by hydrolysis to release the oxidized product and regenerate the catalyst.

Hypothetical Enamine-Mediated Oxidation cluster_regeneration Catalyst Regeneration Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Substrate - H2O Substrate Substrate (e.g., Aldehyde) OxidizedEnamine Oxidized Enamine Enamine->OxidizedEnamine + Oxidant OxidizedEnamine->Catalyst - Product Product Oxidized Product OxidizedEnamine->Product + H2O Oxidant Oxidant ReducedOxidant Reduced Oxidant Oxidant->ReducedOxidant

Caption: Hypothetical enamine catalytic cycle for oxidation.

Hypothetical Iminium-Mediated Reduction

Conversely, in a reduction reaction, this compound could form an iminium ion with a substrate. This activation would render the substrate more susceptible to nucleophilic attack by a hydride source.

Hypothetical Iminium-Mediated Reduction cluster_regeneration Catalyst Regeneration Catalyst This compound Iminium Iminium Ion Intermediate Catalyst->Iminium + Substrate - H2O Substrate Substrate (e.g., α,β-Unsaturated Ketone) ReducedIminium Reduced Intermediate Iminium->ReducedIminium + Hydride Source ReducedIminium->Catalyst - Product Product Reduced Product ReducedIminium->Product + H2O Hydride Hydride Source OxidizedHydride Oxidized Hydride Source Hydride->OxidizedHydride

Caption: Hypothetical iminium catalytic cycle for reduction.

Experimental Protocols: A General Framework for Catalyst Screening

For researchers interested in investigating the catalytic potential of this compound in redox reactions, the following general protocols for catalyst screening are provided. These are not based on established applications of this compound but are standard methodologies in the field of organocatalysis.

General Protocol for Screening in an Oxidation Reaction (e.g., Oxidation of an Aldehyde)

Objective: To determine if this compound can catalyze the oxidation of a model aldehyde to a carboxylic acid.

Materials:

  • This compound (catalyst)

  • Model aldehyde substrate (e.g., benzaldehyde)

  • Oxidant (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Procedure:

  • To a clean, dry reaction vial, add the model aldehyde (1.0 mmol), the internal standard (0.1 mmol), and the solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the oxidant (1.2 mmol) portion-wise over 10 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Compare the reaction rate and yield to a control reaction run without the catalyst.

Data to Collect:

Time (h)Substrate Conversion (%)Product Yield (%)
1
2
4
8
24
General Protocol for Screening in a Reduction Reaction (e.g., Reduction of an α,β-Unsaturated Ketone)

Objective: To determine if this compound can catalyze the reduction of a model α,β-unsaturated ketone.

Materials:

  • This compound (catalyst)

  • Model α,β-unsaturated ketone (e.g., chalcone)

  • Hydride source (e.g., Hantzsch ester, sodium borohydride)

  • Solvent (e.g., toluene, chloroform)

  • Internal standard for GC or HPLC analysis

Procedure:

  • To a reaction vial, add the α,β-unsaturated ketone (1.0 mmol), the internal standard (0.1 mmol), and the solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Add the hydride source (1.5 mmol).

  • Monitor the reaction by GC or HPLC.

  • Compare with a control reaction lacking the catalyst.

Data to Collect:

Time (h)Substrate Conversion (%)Product Yield (%)
1
2
4
8
24

Conclusion and Future Outlook

The application of this compound as a catalyst in redox reactions remains an unexplored area of research. The information presented here is intended to highlight this knowledge gap and provide a foundational framework for researchers and scientists in the field of drug development and organic synthesis to initiate investigations. The hypothetical catalytic cycles and general screening protocols offer a starting point for systematic studies into the potential of this and related β-amino ketones as novel organocatalysts. Future work should focus on experimental validation, optimization of reaction conditions, and elucidation of the actual reaction mechanisms.

Application Notes and Protocols for the Detection and Quantification of 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one is a small molecule of interest in various fields of research due to its structural similarity to other biologically active compounds. Accurate and sensitive analytical methods are crucial for its detection and quantification in diverse matrices, including biological fluids and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methods for the analysis of structurally similar aminoketones and primary amines and should be validated for the specific application.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of this compound, particularly after derivatization to enhance its detectability by UV or fluorescence detectors.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the method of choice for quantifying trace levels of this compound in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to improve its chromatographic properties.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and should be determined for each specific application and laboratory.

ParameterHPLC-UV/FLD (with Derivatization)LC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 5 ng/mL1 - 20 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 10 ng/mL5 - 50 ng/mL
Linearity (R²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (% RSD) < 15%< 10%< 15%

Experimental Protocols

Protocol 1: HPLC Analysis with Pre-column Derivatization using o-Phthalaldehyde (OPA)

This protocol describes the quantification of this compound in a clear aqueous solution using HPLC with fluorescence detection after pre-column derivatization with o-phthalaldehyde (OPA).

1. Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure: a. Preparation of Derivatization Reagent (OPA/3-MPA):

  • Dissolve 50 mg of OPA in 1.25 mL of methanol.
  • Add 1.1 mL of 0.4 M boric acid buffer (pH 10.4).
  • Add 50 µL of 3-MPA.
  • This reagent should be prepared fresh daily.

Workflow for HPLC-FLD Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample or Standard Solution Derivatization Derivatization (2 min, RT) Sample->Derivatization OPA_Reagent OPA/3-MPA Reagent OPA_Reagent->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector Fluorescence Detector (Ex: 340 nm, Em: 455 nm) Column->Detector Data Data Acquisition and Quantification Detector->Data

Caption: Workflow for HPLC analysis with pre-column derivatization.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrix (Plasma)

This protocol outlines a sensitive and selective method for the quantification of this compound in plasma using LC-MS/MS.

1. Materials and Reagents:

  • This compound standard and internal standard (e.g., this compound-d4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

3. Procedure: a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
  • Add 400 µL of cold (4°C) acetonitrile.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (Cold Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS HILIC HILIC Column LCMS->HILIC ESI ESI Source (Positive) HILIC->ESI MRM MRM Detection ESI->MRM cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Dried Sample or Standard Derivatization Derivatization (70°C, 60 min) Sample->Derivatization Deriv_Reagent BSTFA + 1% TMCS in Pyridine Deriv_Reagent->Derivatization GCMS GC-MS System Derivatization->GCMS Column DB-5ms Column GCMS->Column EI_Source EI Source Column->EI_Source SIM SIM/Scan Detection EI_Source->SIM

High-Performance Liquid Chromatography (HPLC) method for 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aminobutan-2-one, a small and non-chromophoric molecule, necessitates a derivatization step to enable sensitive detection. Due to the absence of a strong UV-absorbing chromophore in its native structure, direct HPLC analysis with UV detection is challenging. Therefore, a pre-column derivatization strategy is employed to attach a fluorescent or UV-active tag to the primary amine group of the molecule.

This application note details a proposed HPLC method based on the well-established derivatization with o-phthalaldehyde (OPA) and a thiol, which yields a highly fluorescent isoindole derivative. This method provides a robust and sensitive means for the quantification of this compound in various sample matrices. The principles and protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

Protocol 1: Preparation of Reagents and Standards
  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM sodium phosphate buffer and adjust the pH to 7.2 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic Solvent): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • OPA Derivatization Reagent:

    • Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.

    • Add 11.25 mL of a 0.1 M sodium borate buffer (pH 9.5).

    • Add 50 µL of 3-mercaptopropionic acid.

    • This reagent should be prepared fresh daily and stored protected from light.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in the diluent to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation and Derivatization
  • Sample Preparation: Depending on the matrix, samples may require extraction, protein precipitation (e.g., with acetonitrile or perchloric acid), and filtration before derivatization. The final sample should be dissolved in the diluent.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA derivatization reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.

    • Immediately inject a portion of the mixture into the HPLC system.

    • Note: Consistent timing of the derivatization and injection is crucial for reproducibility. An autosampler is highly recommended for this purpose.

Protocol 3: HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a binary pump, a fluorescence detector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution as described in the data table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL. .

    • Fluorescence Detection:

      • Excitation Wavelength: 340 nm

      • Emission Wavelength: 455 nm

Data Presentation

The following tables summarize the proposed HPLC conditions and a comparison of potential derivatization reagents for the analysis of primary amines like this compound.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-70% B; 15-17 min: 70% B; 17-18 min: 70-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)
Derivatization Reagent o-Phthalaldehyde (OPA) / 3-mercaptopropionic acid

Table 2: Comparison of Common Derivatization Reagents for Primary Amines

Derivatizing AgentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) FluorescenceRapid reaction, high sensitivity, stable baseline.Derivatives can be unstable, does not react with secondary amines.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) UV or FluorescenceReacts with primary and secondary amines, stable derivatives.Slower reaction, reagent can interfere with chromatogram.
Dansyl Chloride FluorescenceHigh sensitivity, reacts with primary and secondary amines.Long reaction times, multiple derivative products possible.
Benzoyl Chloride UVSimple reagent, stable derivatives.Lower sensitivity compared to fluorescence methods.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction Mix Mix Sample/Standard with OPA Reagent Extraction->Mix Deriv_Reagent OPA Reagent Preparation Deriv_Reagent->Mix React React for 2 minutes Mix->React Inject Inject into HPLC React->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect Fluorescence Detection (Ex:340, Em:455) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound (Primary Amine) Product Fluorescent Isoindole Derivative Analyte->Product Reaction OPA o-Phthalaldehyde (OPA) OPA->Product Thiol Thiol (e.g., 3-Mercaptopropionic Acid) Thiol->Product

Caption: OPA derivatization reaction of this compound.

Chemoenzymatic Approaches for the Stereoselective Synthesis of Amino Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their defined stereochemistry is often paramount to their therapeutic efficacy and safety. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful and sustainable approach to producing enantiomerically pure amino alcohols. These methods often proceed under mild reaction conditions with high stereoselectivity, providing a greener alternative to traditional chemical routes.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of amino alcohols using key enzyme classes: lipases, transaminases, and alcohol dehydrogenases.

Lipase-Catalyzed Kinetic Resolution of Amino Alcohols

Lipases are versatile and readily available enzymes that can catalyze the enantioselective acylation of racemic amino alcohols in organic solvents. This kinetic resolution process separates a racemic mixture into an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.

Application Notes:

Lipase-catalyzed kinetic resolution is a robust method for obtaining enantiopure amino alcohols and their acylated derivatives. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity (E-value) and conversion. Novozym 435, an immobilized Candida antarctica lipase B, is a widely used and highly effective catalyst for this transformation. The process is particularly useful for secondary alcohols where the stereocenter is adjacent to the hydroxyl group.

Quantitative Data for Lipase-Catalyzed Resolution:
SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)Product e.e. (%)Ref.
rac-1-PhenylethanolamineNovozym 435Vinyl acetateHexane350>99[1]
rac-1-PhenylethanolaminePseudomonas cepacia lipaseVinyl acetateToluene64898 (amide)[1]
rac-2-Amino-1-phenylethanolLipase PS-C IIVinyl acetateMTBE-->99[2]
rac-NorphenylephrineLipase PS-C IIVinyl acetateIonic Liquid-->99[2]
rac-HydroxylactamBurkholderia cepacia lipase (PS-D)Vinyl acetate1,4-Dioxane4849>99 (acetate)[3]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Amino Alcohol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary amino alcohol using lipase-catalyzed acylation.[1]

Materials:

  • Racemic amino alcohol (e.g., 1-phenylethanolamine)

  • Acyl donor (e.g., vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a stopper

  • Temperature-controlled bath or hot plate

Procedure:

  • To a clean, dry reaction vessel, add the racemic amino alcohol (1.0 eq).

  • Dissolve the amino alcohol in the chosen anhydrous organic solvent.

  • Add the acyl donor (1.1 - 1.5 eq).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted amino alcohol and the acylated product by column chromatography on silica gel to separate the two enantiomers.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Purification cluster_products Products racemic_alcohol Racemic Amino Alcohol reaction Stir at Controlled Temperature racemic_alcohol->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Anhydrous Solvent solvent->reaction lipase Immobilized Lipase lipase->reaction monitoring Monitor by Chiral HPLC/GC reaction->monitoring monitoring->reaction Continue until ~50% conversion filtration Filter to Remove Lipase monitoring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched Amino Alcohol chromatography->enantioenriched_alcohol acylated_enantiomer Acylated Enantiomer chromatography->acylated_enantiomer

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Transaminase-Mediated Asymmetric Synthesis

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto substrate. This reaction can be used for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones.

Application Notes:

Transaminases offer a direct route to enantiomerically pure amino alcohols from readily available hydroxy ketones. The reaction equilibrium can be unfavorable, but this can be overcome by using a large excess of the amino donor or by removing one of the by-products. Isopropylamine is a common amino donor, as the co-product, acetone, is volatile and can be easily removed. ω-Transaminases are particularly useful as they accept a broad range of keto substrates.

Quantitative Data for Transaminase-Catalyzed Synthesis:
Substrate (Hydroxy Ketone)TransaminaseAmino DonorYield (%)e.e. (%)Ref.
2-Hydroxyacetophenone derivativesSilicibacter pomeroyi ATAIsopropylamineup to 62>99[4]
L-Erythruloseβ-alanine:pyruvate transaminaseβ-alanineup to 21-
Benzylacetoneω-TA from Vibrio fluvialis JS17L-Alanine90.2>99[5]
Acetophenoneω-TA from Vibrio fluvialis JS17L-Alanine92.1>99[5]
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of an Amino Alcohol

This protocol is a general procedure for the asymmetric synthesis of a chiral amino alcohol from a hydroxy ketone using a transaminase.[4]

Materials:

  • Hydroxy ketone substrate

  • Transaminase (whole cells or cell-free extract)

  • Amino donor (e.g., isopropylamine or L-alanine)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., HEPES or phosphate buffer, pH 7.5-8.5)

  • Reaction vessel with agitation (e.g., shaker flask)

  • pH meter and acid/base for pH adjustment

Procedure:

  • Prepare a buffer solution and adjust the pH to the optimal range for the chosen transaminase.

  • In the reaction vessel, dissolve the hydroxy ketone substrate to the desired concentration (e.g., 10-50 mM).

  • Add the amino donor in excess (e.g., 1 M isopropylamine).

  • Add PLP to a final concentration of approximately 1-2.5 mM.

  • Initiate the reaction by adding the transaminase (as whole cells or cell-free extract).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by analyzing aliquots for substrate consumption and product formation using HPLC or GC.

  • Upon completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells or cell-free extract).

  • Extract the product from the aqueous phase using an appropriate organic solvent.

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Logical Relationship: Transaminase Catalytic Cycle

G Transaminase Catalytic Cycle E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP + Amino Donor Amino_Alcohol Chiral Amino Alcohol (Product) E_PLP->Amino_Alcohol releases E_PMP->E_PLP + Hydroxy Ketone Keto_Acid_1 Keto Acid (by-product) E_PMP->Keto_Acid_1 releases Amino_Donor Amino Donor Amino_Donor->E_PLP Hydroxy_Ketone Hydroxy Ketone (Substrate) Hydroxy_Ketone->E_PMP

Caption: Transaminase Catalytic Cycle.

Alcohol Dehydrogenase-Mediated Stereoselective Reduction

Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH). By using an ADH with high stereoselectivity, prochiral keto alcohols can be reduced to chiral amino alcohols with high enantiomeric excess.

Application Notes:

ADH-catalyzed reduction is a highly efficient method for producing chiral alcohols. A key requirement is the regeneration of the expensive nicotinamide cofactor. This is typically achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate, or formate dehydrogenase (FDH) with formate. Whole-cell biocatalysts are often used to simplify the process as they contain the necessary enzymes and cofactor regeneration systems.

Quantitative Data for Alcohol Dehydrogenase-Mediated Synthesis:
Substrate (Keto Alcohol)Alcohol DehydrogenaseCofactor RegenerationConversion (%)e.e. (%)Ref.
1-Hydroxy-2-butanoneEngineered Amine Dehydrogenase (SpAmDH variant)GDH/Glucose91-99>99[6]
Acetophenone(R)-specific ADH from Lactobacillus kefirIsopropanol65-99.9>99[7]
Various ketonesADH from Aromatoleum aromaticumIsopropanol-excellent[8]
α-Hydroxy ketonesEngineered Amine DehydrogenaseGDH/Glucoseup to 99>99[6]
Experimental Protocol: ADH-Catalyzed Asymmetric Reduction of a Keto Alcohol

This protocol outlines a general procedure for the asymmetric reduction of a keto alcohol using a whole-cell biocatalyst expressing an alcohol dehydrogenase and a cofactor regeneration system.[6]

Materials:

  • Keto alcohol substrate

  • Whole-cell biocatalyst (e.g., E. coli expressing the ADH and GDH)

  • Glucose (for cofactor regeneration)

  • NAD⁺ or NADP⁺

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Reaction vessel with agitation

  • Centrifuge

Procedure:

  • Cultivate the whole-cell biocatalyst to the desired cell density and harvest the cells by centrifugation.

  • Resuspend the cell pellet in the reaction buffer.

  • In the reaction vessel, add the buffer, the keto alcohol substrate, glucose (in excess), and the catalytic amount of the nicotinamide cofactor.

  • Initiate the reaction by adding the resuspended whole cells.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitor the reaction by analyzing samples for substrate depletion and product formation.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the chiral amino alcohol product from the supernatant with an organic solvent.

  • Dry, filter, and concentrate the organic extract.

  • Purify the product if necessary and determine the enantiomeric excess.

Experimental Workflow: ADH-Catalyzed Asymmetric Reduction

G Workflow for ADH-Catalyzed Asymmetric Reduction cluster_prep Biocatalyst and Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Product Isolation cluster_product Product whole_cells Whole-Cell Biocatalyst (ADH + GDH) reaction Incubate with Agitation whole_cells->reaction keto_alcohol Keto Alcohol Substrate keto_alcohol->reaction glucose Glucose glucose->reaction cofactor NAD(P)+ cofactor->reaction buffer Buffer buffer->reaction monitoring Monitor Reaction Progress reaction->monitoring monitoring->reaction Continue to completion centrifugation Centrifuge to Remove Cells monitoring->centrifugation extraction Solvent Extraction centrifugation->extraction purification Purification and Analysis extraction->purification chiral_alcohol Chiral Amino Alcohol purification->chiral_alcohol

Caption: Workflow for ADH-Catalyzed Asymmetric Reduction.

Conclusion

Chemoenzymatic methods provide a powerful toolkit for the stereoselective synthesis of valuable chiral amino alcohols. The protocols and data presented here for lipase, transaminase, and alcohol dehydrogenase-catalyzed reactions offer a starting point for researchers in academia and industry. The high selectivity, mild reaction conditions, and potential for green and sustainable processes make these enzymatic approaches highly attractive for modern organic synthesis and drug development. Further optimization of reaction parameters and enzyme engineering will continue to expand the scope and efficiency of these biocatalytic transformations.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 4-Aryl-2-Butanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the continuous flow synthesis of 4-aryl-2-butanones, a class of compounds with applications in the pharmaceutical and fragrance industries. Notably, this class includes the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone. The protocols described herein leverage the advantages of continuous flow chemistry, such as enhanced safety, improved heat and mass transfer, and simplified scalability.

The synthesis is a two-step process. The first step involves the formation of a 4-aryl-3-buten-2-one intermediate, which can be achieved through three different synthetic strategies: a Mizoroki-Heck reaction, a Wittig reaction, or an aldol condensation. The second step is the selective hydrogenation of the carbon-carbon double bond of the intermediate to yield the final 4-aryl-2-butanone product.

Logical Workflow of the Two-Step Synthesis

cluster_step1 Step 1: Synthesis of 4-Aryl-3-buten-2-one cluster_step2 Step 2: Hydrogenation ArylHalide Aryl Halide + Methyl Vinyl Ketone MizorokiHeck Mizoroki-Heck Reaction ArylHalide->MizorokiHeck ArylAldehyde1 Aryl Aldehyde + Acetyl-Wittig Ylide Wittig Wittig Reaction ArylAldehyde1->Wittig ArylAldehyde2 Aryl Aldehyde + Acetone Aldol Aldol Condensation ArylAldehyde2->Aldol Intermediate 4-Aryl-3-buten-2-one MizorokiHeck->Intermediate Wittig->Intermediate Aldol->Intermediate Intermediate2 4-Aryl-3-buten-2-one Hydrogenation Continuous Flow Hydrogenation FinalProduct 4-Aryl-2-butanone Hydrogenation->FinalProduct Intermediate2->Hydrogenation

Caption: Overall two-step synthesis workflow for 4-aryl-2-butanones.

Step 1: Continuous Flow Synthesis of 4-Aryl-3-buten-2-one Intermediates

Three distinct continuous flow strategies for the synthesis of the pivotal 4-aryl-3-buten-2-one intermediates are presented below. The choice of method may depend on the availability of starting materials and the desired substrate scope.

Strategy A: Mizoroki-Heck Reaction

This approach involves the palladium-catalyzed coupling of an aryl halide with methyl vinyl ketone.

Quantitative Data Summary

Aryl HalideCatalyst (mol %)BaseSolventTemp. (°C)Residence Time (min)Yield (%)Reference
4-Iodoanisole0.2% Pd(OAc)₂Cs₂CO₃DMF/H₂O (3:1)1602076[1]
4-IodoanisoleNot specifiedNot specifiedNot specified1801067[1]

Experimental Protocol: Continuous Flow Mizoroki-Heck Reaction

  • Reagent Preparation:

    • Prepare a stock solution of the aryl halide (e.g., 4-iodoanisole), methyl vinyl ketone (1.5 equiv), and the base (e.g., Cs₂CO₃, 1.1 equiv) in the chosen solvent (e.g., DMF/water 3:1).

    • Prepare a separate stock solution of the palladium catalyst (e.g., Pd(OAc)₂) in the same solvent.

  • System Setup:

    • Utilize a continuous flow reactor system equipped with two high-pressure pumps, a T-mixer, a heated reactor coil (e.g., 16 mL stainless steel coil), and a back-pressure regulator.

    • Prime the pumps and the system with the reaction solvent.

  • Reaction Execution:

    • Pump the reagent solution and the catalyst solution at the desired flow rates to achieve the specified residence time in the heated reactor coil.

    • Maintain the reactor at the target temperature (e.g., 160-180 °C) and pressure.

    • Collect the product stream after the back-pressure regulator.

  • Work-up and Purification:

    • The collected product stream can be subjected to an in-line or off-line work-up, which may include liquid-liquid extraction to remove the catalyst and salts.

    • Purify the crude product by flash chromatography to obtain the desired 4-aryl-3-buten-2-one.

Strategy B: Wittig Reaction

This method utilizes the reaction of an aryl aldehyde with a stabilized phosphorus ylide.

Quantitative Data Summary

Aryl AldehydeYlideBaseSolventTemp. (°C)Residence Time (min)Yield (%)Reference
4-AnisaldehydeAcetyl-Wittig ylideK₃PO₄Toluene/H₂O (10:1)1601088[1]
4-HydroxybenzaldehydeAcetyl-Wittig ylideK₃PO₄Toluene/H₂O (10:1)1601091[1]
6-Methoxy-2-naphthaldehydeAcetyl-Wittig ylideK₃PO₄Toluene/H₂O (10:1)1601085[1]

Experimental Protocol: Continuous Flow Wittig Reaction

  • Reagent Preparation:

    • Prepare a solution of the aryl aldehyde, the acetyl-Wittig ylide (e.g., (acetylmethylene)triphenylphosphorane), and the base (e.g., K₃PO₄) in the specified solvent system (e.g., toluene/water 10:1).

  • System Setup:

    • Use a continuous flow reactor setup with a single pump, a heated reactor coil, and a back-pressure regulator.

  • Reaction Execution:

    • Pump the homogeneous reaction mixture through the heated reactor coil at a flow rate calculated to achieve the desired residence time (e.g., 10 minutes).

    • Maintain the reactor at the specified temperature (e.g., 160 °C).

  • Work-up and Purification:

    • Collect the output from the reactor.

    • The work-up may involve phase separation to remove the aqueous base, followed by purification of the organic phase by flash chromatography.

Strategy C: Aldol Condensation

This strategy involves the base-catalyzed condensation of an aryl aldehyde with acetone.

Quantitative Data Summary

Aryl AldehydeBaseSolventTemp. (°C)Residence Time (s)Yield (%)Reference
4-AnisaldehydeNaOHAcetone/H₂O (1:1)1206090[1][2]
4-HydroxybenzaldehydeNaOHAcetone/H₂O (1:1)7045094[1][2]
6-Methoxy-2-naphthaldehydeNaOHAcetone/H₂O (1:1)70450Not specified[1][2]

Experimental Protocol: Continuous Flow Aldol Condensation

  • Reagent Preparation:

    • Prepare a solution of the aryl aldehyde in acetone.

    • Prepare a separate aqueous solution of the base (e.g., NaOH). A two-feed system is recommended.[2]

  • System Setup:

    • Assemble a continuous flow system with two pumps, a T-mixer for combining the organic and aqueous streams, a heated reactor coil (e.g., 5-10 mL stainless steel coil), and a back-pressure regulator.

  • Reaction Execution:

    • Pump the aldehyde/acetone solution and the aqueous base solution at appropriate flow rates to achieve the desired stoichiometry and residence time.

    • The reaction is conducted at the specified temperature (e.g., 70-120 °C).

  • Work-up and Purification:

    • The biphasic product stream is collected.

    • An in-line or off-line liquid-liquid separation can be employed to separate the organic and aqueous phases.

    • The organic phase is then purified, typically by flash chromatography, to isolate the 4-aryl-3-buten-2-one.

Step 2: Continuous Flow Hydrogenation of 4-Aryl-3-buten-2-ones

The final step is the selective hydrogenation of the C=C double bond of the intermediate to yield the desired 4-aryl-2-butanone. This is efficiently performed in a continuous flow setup using a packed-bed reactor.

Quantitative Data Summary

SubstrateCatalystTemp. (°C)H₂ Pressure (bar)Yield (%)Reference
4-(4-methoxyphenyl)-3-buten-2-oneRaney-Nickelup to 10010090[2]

Experimental Protocol: Continuous Flow Hydrogenation

  • Catalyst Bed Preparation:

    • Carefully pack a stainless steel column with a fixed-bed of Raney-Nickel catalyst.

    • Ensure the catalyst bed is well-compacted to avoid channeling.

    • Prior to use, activate the catalyst according to standard procedures.

  • System Setup:

    • The continuous flow hydrogenation setup consists of a high-pressure pump for the liquid feed, a mass flow controller for hydrogen gas, a T-mixer to combine the liquid and gas streams, the packed-bed reactor, a heat exchanger, and a back-pressure regulator.

    • The entire system should be leak-tested and purged with an inert gas before introducing hydrogen.

  • Reaction Execution:

    • Prepare a solution of the 4-aryl-3-buten-2-one intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Pump the substrate solution and hydrogen gas through the packed-bed reactor at controlled flow rates.

    • Maintain the reactor at the desired temperature and pressure (e.g., up to 100 °C and 100 bar).[2]

  • Work-up and Purification:

    • The product stream exiting the back-pressure regulator is collected.

    • The solvent is typically removed under reduced pressure.

    • The resulting crude 4-aryl-2-butanone is often of high purity, but can be further purified by distillation or crystallization if necessary.

Visualizing the Experimental Workflow

General Continuous Flow Setup for Liquid-Phase Reactions

ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General schematic for a two-pump continuous flow system.

Continuous Flow Hydrogenation Setup

Substrate Substrate Solution Pump HPLC Pump Substrate->Pump H2_Source H₂ Cylinder MFC Mass Flow Controller H2_Source->MFC Mixer Gas-Liquid Mixer Pump->Mixer MFC->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow packed-bed hydrogenation system.

Safety Considerations

  • High Pressure and Temperature: Continuous flow reactions are often performed at elevated temperatures and pressures. Ensure all fittings and tubing are rated for the intended operating conditions.

  • Hydrogen Handling: Hydrogen is highly flammable. The hydrogenation setup should be in a well-ventilated fume hood, and all potential ignition sources must be eliminated. A thorough leak check of the system with an inert gas is mandatory before introducing hydrogen.

  • Catalyst Handling: Raney-Nickel is pyrophoric and must be handled with care, typically under a blanket of solvent.

  • Solvent Compatibility: Ensure all components of the flow system (tubing, fittings, pump seals) are chemically compatible with the solvents and reagents being used.

These application notes and protocols provide a comprehensive guide for the continuous flow synthesis of 4-aryl-2-butanones. By utilizing these methods, researchers and drug development professionals can safely and efficiently produce these valuable compounds.

References

Application of 4-Aminobutan-2-one in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one, an amino ketone, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds that contribute to the flavor and fragrance profiles of numerous consumer products. Its bifunctional nature, possessing both a primary amine and a ketone group, makes it a reactive substrate in the Maillard reaction, a cornerstone of flavor and aroma generation in thermally processed foods. This application note provides a detailed protocol for the synthesis of nutty and roasted aroma compounds, specifically pyrazines, using this compound as a key reactant. The resulting pyrazines are sought after for their characteristic nutty, roasted, and cocoa-like scents, finding wide application in the food, beverage, and perfume industries.

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. However, α-amino ketones like this compound can also participate in similar condensation and cyclization reactions to form highly aromatic pyrazines. The structure of the resulting pyrazine is determined by the starting amino ketone and any additional amino acids or carbonyl compounds present in the reaction mixture. This allows for the targeted synthesis of specific pyrazine derivatives with distinct sensory properties.

This document outlines a theoretical yet plausible experimental protocol for the synthesis of 2,5-dimethyl-3-sec-butylpyrazine, a compound known for its nutty and cocoa-like aroma, from this compound and L-isoleucine.

Proposed Synthesis of Nutty Fragrance Compounds

The synthesis of alkylated pyrazines from this compound can be achieved through a Maillard-type condensation reaction. The self-condensation of this compound can lead to the formation of 2,5-dimethylpyrazine. Furthermore, the introduction of an amino acid, such as L-isoleucine, can lead to the formation of more complex, substituted pyrazines like 2,5-dimethyl-3-sec-butylpyrazine, which possesses a characteristic nutty and roasted aroma.

Quantitative Data Summary

The following table summarizes the expected and reported data for the synthesis of 2,5-dimethyl-3-sec-butylpyrazine. Please note that the yields are hypothetical and based on typical Maillard reaction outcomes, while the sensory and spectroscopic data are based on reported values for the target compound.

ParameterValueReference
Target Compound 2,5-Dimethyl-3-sec-butylpyrazine
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Hypothetical Yield 15-25%Based on typical Maillard reaction yields
Odor Description Nutty, cocoa, roasted
Odor Threshold 10 ppb (in water)
Mass Spectrum (EI, 70 eV) m/z (%): 164 (M+, 10), 149 (100), 121 (25), 94 (15), 41 (20)

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of 2,5-dimethyl-3-sec-butylpyrazine from this compound and L-isoleucine.

Materials and Equipment
  • This compound hydrochloride

  • L-Isoleucine

  • Propylene glycol

  • Sodium hydroxide (1 M solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of this compound hydrochloride and 1.31 g (10 mmol) of L-isoleucine in 50 mL of propylene glycol.

    • Adjust the pH of the solution to 8.0 using a 1 M sodium hydroxide solution.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Maillard Reaction:

    • Heat the reaction mixture to 140°C with vigorous stirring using a heating mantle.

    • Maintain the reaction at this temperature for 2 hours. The solution is expected to turn dark brown, indicating the progress of the Maillard reaction.

  • Extraction of Volatile Compounds:

    • After 2 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

    • Extract the aqueous phase three times with 30 mL portions of dichloromethane (DCM).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter the dried solution to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator at 40°C to a final volume of approximately 1-2 mL.

  • Analysis:

    • Analyze the concentrated extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products, including the target compound 2,5-dimethyl-3-sec-butylpyrazine.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-ABO This compound Intermediate1 Dihydropyrazine Intermediate 4-ABO->Intermediate1 Condensation ILE L-Isoleucine ILE->Intermediate1 Strecker Degradation & Condensation Pyrazine 2,5-Dimethyl-3-sec-butylpyrazine Intermediate1->Pyrazine Oxidation

Caption: Proposed reaction pathway for the synthesis of 2,5-dimethyl-3-sec-butylpyrazine.

experimental_workflow start Start reaction_setup 1. Reaction Setup (4-ABO, ILE, Propylene Glycol, pH 8.0) start->reaction_setup maillard_reaction 2. Maillard Reaction (140°C, 2 hours) reaction_setup->maillard_reaction extraction 3. Extraction (Water, DCM) maillard_reaction->extraction drying_concentration 4. Drying & Concentration (Na2SO4, Rotary Evaporator) extraction->drying_concentration analysis 5. GC-MS Analysis drying_concentration->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and analysis of pyrazine fragrance.

Conclusion

This compound is a versatile precursor for the synthesis of valuable fragrance compounds, particularly pyrazines with desirable nutty and roasted aromas. The Maillard-type reaction with amino acids provides a straightforward and effective method for generating a diverse range of these aromatic molecules. The detailed protocol and data presented in this application note offer a solid foundation for researchers and scientists to explore the synthesis of novel fragrance ingredients and to optimize reaction conditions for improved yields and sensory profiles. Further research could involve exploring different reaction parameters, such as temperature, pH, and the use of various amino acids and carbonyl compounds, to expand the library of fragrance molecules derived from this compound.

Troubleshooting & Optimization

How to improve the yield of 4-Aminobutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminobutan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and comparative data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature, though be mindful of potential side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: The choice of reagents and reaction conditions is crucial. For instance, in reductive amination, using a mild and selective reducing agent can prevent the formation of undesired products.

  • Product Instability: The product itself may be unstable under the reaction or workup conditions.

    • Solution: Ensure that the workup procedure is performed promptly and under appropriate conditions (e.g., maintaining a suitable pH and temperature).

  • Suboptimal Reagent Stoichiometry: The ratio of reactants can greatly influence the reaction outcome.

    • Solution: Experiment with varying the molar ratios of your starting materials and reagents to find the optimal conditions for your specific reaction.

Q2: I am observing the formation of multiple byproducts during the synthesis. How can I minimize their formation?

A2: The formation of byproducts is a common challenge. Here’s how you can address it based on the synthetic approach:

  • For Reductive Amination Routes:

    • Over-alkylation: The primary amine product can sometimes react further to form secondary or tertiary amines.

      • Solution: Use a controlled amount of the alkylating agent and monitor the reaction closely.

    • Reduction of the Carbonyl Starting Material: The reducing agent may reduce the ketone starting material to an alcohol.

      • Solution: Choose a reducing agent that is more selective for the imine intermediate over the ketone, such as sodium triacetoxyborohydride.

  • For Oxidation of 4-Aminobutan-2-ol:

    • Over-oxidation: The secondary alcohol can be oxidized to a ketone and then further to other products.

      • Solution: Employ mild and selective oxidizing agents like those used in Swern or Dess-Martin periodinane (DMP) oxidations. Careful control of the reaction temperature is also critical.[1]

  • General Strategies:

    • Protecting Groups: If side reactions involve the amine functionality, consider using a suitable protecting group which can be removed after the desired transformation.

Q3: What is the best method for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of your reaction.

  • Distillation: If the impurities have significantly different boiling points from this compound (boiling point approximately 219-221 °C), vacuum distillation can be an effective method for purification on a larger scale.[2][3]

  • Column Chromatography: For smaller scale purifications or when dealing with impurities with similar boiling points, column chromatography is a versatile technique.[4] The choice of solvent system will need to be optimized based on the polarity of the impurities.

  • Recrystallization: If the crude product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be a highly effective method for achieving high purity.[5]

Comparative Data on Precursor Synthesis

While specific yield data for the direct synthesis of this compound is sparse in publicly available literature, data for the synthesis of its precursor, aminobutanol, from 4-hydroxy-2-butanone oxime provides valuable insights into the impact of reaction conditions.

ExperimentStarting MaterialCatalystMass Ratio (Starting Material:Catalyst)Molar Ratio (Precursor:Other Reactant)Yield (%)Purity (%)Reference
14-hydroxy-2-butanone oximeZinc1:2-87.698.4[6]
24-hydroxy-2-butanone oximeZinc1:2.5-91.398.2[6]
34-hydroxy-2-butanone oximeZinc1:1.5-84.596.2[6]
44-hydroxy-2-butanone oximeZinc1:1-77.581.3[6]
5Butyl ketone alcohol & Hydroxylamine HClZinc-1:1.187.897.5[7]
6Butyl ketone alcohol & Hydroxylamine HClMagnesium-Not Specified67.475.8[7]

Key Experimental Protocols

Below are generalized protocols for common synthetic routes towards this compound and its precursors. Note: These are illustrative and may require optimization for your specific laboratory conditions and starting materials.

Protocol 1: Synthesis of 4-Aminobutanol via Reduction of 4-Hydroxy-2-butanone Oxime[6]

This protocol is based on a patented procedure for a precursor to this compound.

  • Reaction Setup: In a reaction vessel, combine 4-hydroxy-2-butanone oxime and formic acid or acetic acid.

  • Catalyst Addition: Add zinc powder as the catalyst. The mass ratio of the oxime to zinc can be varied to optimize the yield (e.g., 1:1 to 1:2.5).[6]

  • Reaction Conditions: Heat the mixture to a temperature of 110-120 °C and maintain the reaction for 4-9 hours. Refluxing may be beneficial.[6]

  • Workup and Purification: After the reaction is complete, cool the mixture and perform a suitable workup to isolate the aminobutanol. Purification can be achieved by distillation under reduced pressure.

Protocol 2: General Procedure for Swern Oxidation of 4-Aminobutan-2-ol[1][8]

This is a general protocol for the oxidation of a secondary alcohol to a ketone. The amine functionality in 4-aminobutan-2-ol may require protection prior to this step.

  • Activator Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous CH₂Cl₂ to the cooled oxalyl chloride solution.

  • Alcohol Addition: After a short period, add a solution of the N-protected 4-aminobutan-2-ol in anhydrous CH₂Cl₂ dropwise.

  • Base Addition: Following the addition of the alcohol, add triethylamine (Et₃N) to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a suitable aqueous solution.

  • Extraction and Purification: Perform an aqueous workup and extract the product with an organic solvent. The crude product can be purified by column chromatography or distillation.

Visualizing Experimental Workflows and Logic

General Workflow for Yield Optimization

Yield_Optimization_Workflow start Low Yield of This compound check_completion Monitor Reaction Progress (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete adjust_conditions Increase Time/ Temperature incomplete->adjust_conditions Yes side_reactions Analyze for Byproducts (GC-MS/NMR) incomplete->side_reactions No adjust_conditions->check_completion end Improved Yield adjust_conditions->end byproducts_present Byproducts Detected? side_reactions->byproducts_present optimize_reagents Modify Reagents/ Protecting Groups byproducts_present->optimize_reagents Yes purification_issue Review Purification Method byproducts_present->purification_issue No optimize_reagents->check_completion optimize_reagents->end purification_issue->end

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound synthesis.

Synthetic Pathways to this compound

Synthetic_Pathways cluster_0 Reductive Amination Routes cluster_1 Oxidation Route cluster_2 Other Routes start1 4-Oxobutanoic Acid Derivative intermediate1 Reductive Amination start1->intermediate1 Amine Source, Reducing Agent start2 4-Hydroxy-2-butanone start2->intermediate1 Amine Source, Reducing Agent product This compound intermediate1->product start3 4-Aminobutan-2-ol intermediate2 Oxidation start3->intermediate2 e.g., Swern Oxidation intermediate2->product start4 4-Halo-2-butanone intermediate3 Amination (e.g., Gabriel Synth.) start4->intermediate3 intermediate3->product

Caption: Overview of potential synthetic pathways to produce this compound.

References

Technical Support Center: Purification of 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Aminobutan-2-one and its salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound free base appears to be degrading or turning colored during purification. What is happening and how can I prevent it?

A1: this compound, like many β-aminoketones, is susceptible to instability in its free base form. The primary degradation pathway is often a self-condensation reaction, specifically an aldol condensation, where two molecules of the aminoketone react with each other. This can lead to the formation of colored, higher molecular weight impurities. Additionally, the free amine is susceptible to air oxidation, which can also cause discoloration.

Troubleshooting and Prevention:

  • Work at low temperatures: Keep the compound cold whenever possible to minimize the rate of degradation and self-condensation.

  • Use an inert atmosphere: Handling the free base under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Prompt conversion to the hydrochloride salt: The most effective way to stabilize the compound is to convert it to its hydrochloride salt as soon as possible after synthesis. The protonated amine in the salt form is significantly less nucleophilic and less prone to self-condensation and oxidation.[1]

  • Avoid strong bases: If you need to handle the free base, avoid exposure to strong bases, as this can catalyze the self-condensation reaction.

Q2: I'm having trouble purifying this compound using standard silica gel column chromatography. The compound is streaking and my recovery is low. What should I do?

A2: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, leading to irreversible adsorption, tailing (streaking) of peaks, and low recovery.

Troubleshooting and Solutions:

  • Use a modified stationary phase:

    • Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral and basic grades.

    • Amine-functionalized silica: This type of stationary phase has amine groups covalently bonded to the silica surface, which masks the acidic silanol groups and provides a more inert surface for the chromatography of amines.

  • Modify the mobile phase:

    • Add a basic modifier: If you must use standard silica gel, adding a small amount of a volatile base to your eluent can help to improve the chromatography. Common additives include triethylamine (typically 0.1-1%) or ammonium hydroxide in more polar solvent systems. The basic additive competes with your compound for the acidic sites on the silica.

  • Convert to a less polar derivative: While less common for simple purification, derivatizing the amine to a less polar functional group (e.g., a carbamate) can improve its chromatographic behavior on silica gel. However, this adds extra steps to your synthesis.

Q3: What are the common impurities I should expect in my crude this compound, and how can I remove them?

A3: The impurities in your crude product will largely depend on the synthetic route used. A common synthesis involves the amination of 4-hydroxy-2-butanone.

Potential Impurities:

  • Unreacted starting materials: Such as 4-hydroxy-2-butanone.

  • Solvents: Residual solvents from the reaction and workup.

  • Self-condensation products: As mentioned in Q1, these are higher molecular weight oligomers.

  • Byproducts from the amination reaction: Depending on the aminating agent used, various side products can be formed.

Purification Strategies:

  • Recrystallization of the hydrochloride salt: This is often the most effective method for removing most impurities. The crystalline salt will have a well-defined structure that excludes impurities from the crystal lattice.

  • Column chromatography: As detailed in Q2, using an appropriate stationary phase and eluent system can separate the desired compound from impurities with different polarities.

  • Distillation (with caution): While distillation of the free base is possible, it is generally not recommended due to its instability at elevated temperatures. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.

Troubleshooting Guides

Guide 1: Recrystallization of this compound Hydrochloride
Problem Possible Cause Solution
No crystals form upon cooling. The solution is too dilute (too much solvent was added).Evaporate some of the solvent to increase the concentration and try cooling again.
The compound is very soluble in the chosen solvent even at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility when cold.
Oiling out occurs instead of crystallization. The boiling point of the solvent is too high, and the solution becomes supersaturated before reaching the crystallization temperature.Use a lower-boiling point solvent. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal.
Impurities are present that inhibit crystallization.Try to pre-purify the material by another method (e.g., a quick filtration through a plug of silica or alumina) before recrystallization.
Poor recovery of the product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during filtration.
Too much solvent was used initially.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Guide 2: Column Chromatography of this compound
Problem Possible Cause Solution
Compound does not elute from the column (using silica gel). Strong interaction between the basic amine and acidic silica gel.Switch to a basic alumina or amine-functionalized silica column. If using silica, add a basic modifier like triethylamine to the eluent.
Significant tailing/streaking of the product peak. Acid-base interactions on the column.As above, use a more suitable stationary phase or a modified mobile phase.
Co-elution of impurities with the product. The polarity of the eluent is not optimized for separation.Run a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Use TLC to determine an optimal solvent system before running the column.
Low mass balance (poor recovery). Irreversible adsorption of the product onto the stationary phase.This is common with amines on silica gel. Use basic alumina or amine-functionalized silica to improve recovery.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization (Hydrochloride Salt) >99%70-90%Highly effective for removing most impurities, scalable.Requires conversion to the salt, some product loss in the mother liquor.
Column Chromatography (Basic Alumina) >98%60-80%Good for separating compounds with different polarities.Can be time-consuming and require significant solvent volumes.
Column Chromatography (Amine-functionalized Silica) >98%70-85%Excellent for amines, often provides better peak shape and recovery than standard silica.More expensive stationary phase.
Vacuum Distillation (Free Base) 95-98%50-70%Effective for removing non-volatile impurities.Risk of thermal degradation and self-condensation.

Note: The quantitative data in this table is estimated based on general principles for the purification of similar compounds, as specific data for this compound is not widely published. Actual results may vary depending on the crude purity and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: In a fume hood, place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether). A good starting point is to add just enough solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound on Basic Alumina
  • Column Packing: Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of alumina and evaporate the solvent. Carefully add the dried alumina with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, and then potentially adding a small percentage of methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_freebase Free Base cluster_salt Hydrochloride Salt cluster_analysis Analysis synthesis Crude this compound freebase Instability/Degradation (Self-condensation, Oxidation) synthesis->freebase conversion Conversion to HCl Salt synthesis->conversion Stabilization distillation Vacuum Distillation freebase->distillation If necessary analysis Purity Analysis (NMR, GC-MS, etc.) distillation->analysis recrystallization Recrystallization conversion->recrystallization recrystallization->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography cluster_solutions Troubleshooting Solutions cluster_stationary_phase Stationary Phase Options cluster_mobile_phase Mobile Phase Modification start Poor Separation/Recovery on Silica Gel solution1 Change Stationary Phase start->solution1 Recommended solution2 Modify Mobile Phase start->solution2 Alternative alumina Basic Alumina solution1->alumina amine_silica Amine-functionalized Silica solution1->amine_silica add_base Add Triethylamine (0.1-1%) solution2->add_base end Successful Purification alumina->end Improved Separation amine_silica->end Improved Separation add_base->end Improved Separation

Caption: Decision tree for troubleshooting column chromatography of this compound.

References

Optimizing reaction conditions for the amination of 2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of 2-butanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of 2-butanone in a question-and-answer format.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete imine formation. - Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. - Use a dehydrating agent like molecular sieves to remove water and shift the equilibrium towards the imine. - Increase the reaction time for imine formation before adding the reducing agent.[1]
Inactive reducing agent. - Use a fresh batch of the reducing agent. - Ensure anhydrous conditions, as many reducing agents are sensitive to moisture.[1]
Incorrect pH. - The reaction is typically optimal under mildly acidic conditions (pH 5-7) to facilitate imine formation without excessively protonating the amine.[2]
Formation of Byproducts (e.g., Alcohol) Reduction of the starting ketone. - Choose a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] - Allow sufficient time for imine formation before introducing the reducing agent.[2]
Over-alkylation of the amine. - For primary amines, consider a stepwise procedure where the imine is formed first, followed by reduction. - Adjust the stoichiometry of the reactants to use a smaller excess of the ketone.
Slow or Incomplete Reaction Suboptimal temperature. - Gently heat the reaction mixture. A temperature range of 40-60°C is often effective.[3] For some catalytic systems, higher temperatures (e.g., 80°C) may be necessary.[4]
Insufficient catalyst activity or loading. - Increase the catalyst loading. - Consider a different catalyst system. For example, iridium-based catalysts have shown high activity in reductive aminations.[3]
Poor solubility of reactants. - Select a solvent that dissolves all reactants. Common solvents for reductive amination include methanol, ethanol, and dichloromethane.[5]
Difficult Product Purification Presence of unreacted starting materials. - Optimize the reaction conditions to drive the reaction to completion. - Employ appropriate purification techniques such as column chromatography or distillation.[1]
Formation of isomeric products. - If using an asymmetric amine or ketone, be aware that diastereomers may form. Chromatographic separation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of 2-butanone?

A1: The amination of 2-butanone, a type of reductive amination, proceeds in two main steps. First, the primary or secondary amine reacts with the carbonyl group of 2-butanone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines). In the second step, a reducing agent is used to reduce the imine or enamine to the final amine product.[6][7]

Q2: Which reducing agents are most effective for the amination of 2-butanone?

A2: Several reducing agents can be used, with the choice depending on the specific requirements of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is mild and selectively reduces the imine in the presence of the ketone.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[2] For catalytic hydrogenations, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed with a hydrogen source.[7]

Q3: How can I optimize the reaction temperature and pressure?

A3: For reductive aminations using hydride reducing agents, the reaction is often carried out at room temperature or with gentle heating (e.g., 40-80°C) at atmospheric pressure.[3][4] For catalytic hydrogenations, the temperature can range from 25°C to 100°C, and hydrogen pressure can vary from 1 to 30 bar.[4] Optimization of these parameters will depend on the specific catalyst and substrates used.

Q4: What role does pH play in the reaction?

A4: The pH is a critical parameter. The reaction is typically favored under mildly acidic conditions (pH 5-7).[2] This is because the acid catalyzes the dehydration of the hemiaminal to the imine. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[2]

Q5: Can I use ammonia as the amine source?

A5: Yes, ammonia can be used to synthesize a primary amine from 2-butanone.[6] Typically, a source of ammonia like ammonium chloride or ammonium acetate is used in the reaction.[6]

Experimental Protocol: Reductive Amination of 2-Butanone with a Primary Amine

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • 2-butanone

  • Primary amine (e.g., benzylamine)

  • Anhydrous methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for extraction and workup

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-butanone (1.0 equivalent) and the primary amine (1.2 equivalents) dissolved in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Cool the reaction mixture in an ice bath.

  • Slowly and portion-wise, add sodium cyanoborohydride (1.5 equivalents) to the cooled mixture. Monitor for any temperature increase.

  • Allow the reaction to warm to room temperature and continue to stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation as needed.[1]

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions for the amination of 2-butanone.

OptimizationWorkflow Start Start: Define Reaction (2-Butanone + Amine) ScreenReagents Screen Reducing Agents (e.g., NaBH3CN, NaBH(OAc)3, H2/Catalyst) Start->ScreenReagents OptimizeSolvent Optimize Solvent (e.g., MeOH, EtOH, DCM) ScreenReagents->OptimizeSolvent OptimizeTemp Optimize Temperature (e.g., RT, 40°C, 60°C) OptimizeSolvent->OptimizeTemp OptimizeConc Optimize Concentration & Stoichiometry OptimizeTemp->OptimizeConc AnalyzeResults Analyze Yield & Purity (e.g., GC-MS, NMR) OptimizeConc->AnalyzeResults Troubleshoot Troubleshoot Issues (Low Yield, Byproducts) AnalyzeResults->Troubleshoot Unacceptable OptimizedConditions Optimized Reaction Conditions AnalyzeResults->OptimizedConditions Acceptable Troubleshoot->ScreenReagents End End OptimizedConditions->End

Caption: A logical workflow for optimizing the amination of 2-butanone.

References

Identification of byproducts in 4-Aminobutan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Aminobutan-2-one, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are through the reductive amination of a suitable precursor or via the Gabriel synthesis. Reductive amination typically involves the reaction of 4-hydroxy-2-butanone with an amine source in the presence of a reducing agent. The Gabriel synthesis utilizes potassium phthalimide to introduce the amine functionality, avoiding over-alkylation, a common side reaction in other amination methods.[1][2][3]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route.

  • In reductive amination , potential byproducts include secondary and tertiary amines due to over-alkylation, as well as products from side reactions of the reducing agent. For instance, when using sodium cyanoborohydride, cyanide-containing byproducts may be formed.[4][5]

  • In the Gabriel synthesis , the primary byproduct is phthalhydrazide, which precipitates during the hydrazine-mediated deprotection step and can sometimes be challenging to remove completely.[2] If acidic hydrolysis is used for deprotection, phthalic acid is a byproduct.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods. Distillation under reduced pressure is a common technique to separate the product from less volatile impurities. Column chromatography can also be employed for higher purity samples. The choice of purification method will depend on the scale of the reaction and the nature of the impurities present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Reductive Amination Route
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reducing agent is fresh and added in the correct stoichiometric amount. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
Suboptimal reaction conditions.Optimize the reaction temperature and pH. For reductive amination, mildly acidic conditions (pH 5-6) are often optimal for imine formation.
Side reactions consuming starting material.Control the reaction temperature to minimize side reactions. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Presence of Over-alkylation Products (Secondary/Tertiary Amines) Excess of the alkylating agent or prolonged reaction time.Use a stoichiometric amount of the starting materials. Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer to be more basic can sometimes improve extraction efficiency.
Gabriel Synthesis Route
Problem Potential Cause Recommended Solution
Low Yield of N-(3-oxobutyl)phthalimide Incomplete reaction between potassium phthalimide and the halo-precursor.Ensure the use of a suitable polar aprotic solvent like DMF to facilitate the SN2 reaction. The reaction may require heating to proceed at a reasonable rate.
Incomplete Deprotection Insufficient hydrazine or harsh reaction conditions leading to degradation.Use a slight excess of hydrazine hydrate. Control the reaction temperature during deprotection, as excessive heat can lead to side reactions.
Contamination of Final Product with Phthalhydrazide Incomplete precipitation or filtration of the phthalhydrazide byproduct.Ensure complete precipitation of phthalhydrazide by cooling the reaction mixture. Use a fine filter paper or a Celite pad to effectively remove the solid byproduct. Washing the filtrate with a suitable solvent can also help remove residual phthalhydrazide.
Formation of Hydrazone Byproduct Reaction of the ketone functionality with hydrazine.Add hydrazine slowly and at a controlled temperature to minimize the reaction with the ketone.

Quantitative Data on a Related Synthesis

ExperimentPrecursorCatalyst/Reducing AgentMolar Ratio (Precursor:Catalyst)Yield (%)Purity (%)
14-hydroxy-2-butanone oximeZinc1:1.5 (mass ratio)84.596.2
24-hydroxy-2-butanone oximeZinc1:2.5 (mass ratio)91.398.2
34-hydroxy-2-butanone oximeMagnesiumNot Specified67.475.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 4-Hydroxy-2-butanone (General Procedure)
  • Imine Formation: Dissolve 4-hydroxy-2-butanone (1 equivalent) and an ammonia source (e.g., ammonium acetate, excess) in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to >10 with a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Gabriel Synthesis (General Procedure)
  • N-Alkylation: To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 4-chloro-2-butanone (1 equivalent).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(3-oxobutyl)phthalimide by filtration and wash with water.

  • Deprotection (Hydrazinolysis): Suspend the N-(3-oxobutyl)phthalimide in ethanol or methanol.

  • Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide will precipitate.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Imine Formation Imine Formation 4-Hydroxy-2-butanone->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Imine Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Gabriel_Synthesis_Byproducts Start N-(3-oxobutyl)phthalimide Deprotection Deprotection (Hydrazine) Start->Deprotection Desired_Product This compound Deprotection->Desired_Product Main Reaction Byproduct Phthalhydrazide (Precipitate) Deprotection->Byproduct Forms Solid Side_Reaction Hydrazone Formation Deprotection->Side_Reaction Potential Side Reaction

Caption: Potential byproducts in the Gabriel synthesis of this compound.

References

Stability and optimal storage conditions for 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and optimal storage conditions for 4-Aminobutan-2-one. The information is tailored for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, general guidelines for β-amino ketones and other amine-containing compounds should be followed to minimize degradation. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from light, moisture, acids, and strong oxidizing agents.[2] For optimal stability, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable, particularly for long-term storage.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound can vary depending on the purity of the material and the storage conditions. There is no universally defined shelf-life. It is crucial to monitor the purity of the compound over time, especially if it has been stored for an extended period or under suboptimal conditions. A re-test date is often provided by suppliers, which indicates the time frame during which the product is expected to remain within its specifications if stored correctly.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A change in color, such as turning yellow, can be an indication of degradation. While a slight color change may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. Comparing the analytical profile to that of a fresh or properly stored standard will help determine if the material is still suitable for your experiment.

Q4: What are the likely degradation pathways for this compound?

A4: As a β-amino ketone, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The amine group can be susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: While generally stable, hydrolysis could occur under strong acidic or basic conditions, potentially affecting the ketone or amine functionalities.

  • Aldol Condensation: Like other ketones with α-hydrogens, this compound could potentially undergo self-condensation reactions, especially in the presence of acid or base catalysts, leading to the formation of dimers or oligomers.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. If the issue persists, assess the purity of the solid material.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them. Ensure your analytical method is stability-indicating.
Low assay value Significant degradation of the compound.Review storage conditions. Ensure the material is stored protected from light, heat, and air. Consider purchasing a new batch of the compound.
Precipitation in solution Poor solubility or formation of insoluble degradation products.Check the solubility of this compound in your chosen solvent. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a sample of solid this compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours. Also, expose a solution of the compound to the same thermal stress. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS) detector.

  • A C18 reversed-phase column is a good starting point.

Methodology:

  • Initial Screening:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is a starting point. Derivatization or use of an MS detector will provide better sensitivity and specificity.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient, mobile phase composition (e.g., trying methanol as the organic modifier, or using a different buffer), and column chemistry to achieve adequate separation of the parent compound and all degradation products.

    • The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table can be used to summarize the results from a forced degradation study.

Stress Condition Duration % Degradation of this compound Number of Degradation Products Area of Major Degradation Product (%)
0.1 M HCl, 60°C2 hours
6 hours
12 hours
24 hours
0.1 M NaOH, 60°C2 hours
6 hours
12 hours
24 hours
3% H₂O₂, RT2 hours
6 hours
12 hours
24 hours
Thermal (70°C, solid)48 hours
Thermal (70°C, solution)48 hours
Photostability1.2 million lux hours

Visualizations

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_method_development Stability-Indicating Method Development start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photochemical Stress start->photo analysis_fd HPLC Analysis of Stressed Samples acid->analysis_fd base->analysis_fd oxidation->analysis_fd thermal->analysis_fd photo->analysis_fd screening Initial HPLC Method Screening analysis_fd->screening Use stressed samples for method development optimization Method Optimization (Gradient, Mobile Phase, Column) screening->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Final Stability-Indicating Method validation->final_method

Caption: Workflow for Forced Degradation and Method Development.

troubleshooting_guide start Inconsistent Experimental Results? check_purity Assess Purity of This compound Stock start->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected prepare_fresh Prepare Fresh Stock Solution degradation_suspected->prepare_fresh Yes review_storage Review Storage Conditions (Temp, Light, Air) degradation_suspected->review_storage Yes new_batch Consider Purchasing a New Batch degradation_suspected->new_batch No, purity is high prepare_fresh->review_storage perform_fds Perform Forced Degradation Study to Identify Degradants review_storage->perform_fds optimize_method Ensure Analytical Method is Stability-Indicating perform_fds->optimize_method

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Technical Support Center: Enhancing Chromatographic Resolution for the Separation of Amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the chromatographic separation of amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution in the separation of amine enantiomers critical?

A1: Enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Regulatory bodies often mandate the analysis of individual enantiomers to ensure the safety and efficacy of pharmaceutical products.[1] Therefore, achieving baseline separation (a resolution value of Rs ≥ 1.5) is crucial for accurate quantification and isolation of each enantiomer.[2]

Q2: What are the primary chromatographic techniques for separating amine enantiomers?

A2: The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), primarily using Chiral Stationary Phases (CSPs).[1][3][4][5] Gas Chromatography (GC) can also be used, often requiring derivatization of the amines.[6]

Q3: What is a Chiral Stationary Phase (CSP), and how does it work?

A3: A CSP is a chromatographic packing material that is itself chiral. It enables the separation of enantiomers by forming temporary, diastereomeric complexes with the analyte molecules. The different stabilities of these complexes for each enantiomer result in different retention times and, consequently, their separation.[1][7]

Q4: Which types of CSPs are most effective for amine enantiomer separation?

A4: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for a broad range of chiral compounds, including amines.[2][4][8] Other types include crown ether-based CSPs, which are particularly effective for primary amines, and cyclofructan-based phases.[5][9]

Q5: Is it possible to separate amine enantiomers on an achiral column?

A5: Direct separation of enantiomers is not possible on a standard achiral column because enantiomers have identical physical and chemical properties in an achiral environment.[7] However, separation can be achieved by using a chiral additive in the mobile phase or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral phase.[10][11]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of amine enantiomers.

Issue 1: Poor or No Resolution

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, crown ether). Polysaccharide-based columns like Chiralpak® and Chiralcel® are often a good starting point.[2][4]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

    • Solution (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol).[2]

    • Solution (SFC): Optimize the organic modifier and the acidic or basic additives.[5][9]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Evaluate a range of temperatures (e.g., 10-40 °C).[2][12] Lower temperatures often improve resolution by enhancing the differences in interaction energies, though this may increase backpressure and retention times.[2]

Issue 2: Peak Tailing or Poor Peak Shape

Possible Causes & Solutions

  • Undesirable Interactions with Stationary Phase: Basic amines can interact strongly with residual silanol groups on the silica support of the CSP.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%). These additives compete with the amine analyte for active sites, improving peak shape.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.[1]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the mobile phase.[2][7] If solubility is an issue, use the weakest possible solvent.

Issue 3: Irreproducible Retention Times and Resolution

Possible Causes & Solutions

  • Insufficient Column Equilibration: Chiral separations can require longer equilibration times to ensure a stable baseline and consistent interactions.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting injections.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

  • "Memory Effects" from Additives: Residual acidic or basic modifiers from previous runs can alter the stationary phase surface chemistry.[13]

    • Solution: Dedicate a column to specific methods (acidic or basic) or implement a rigorous column flushing and regeneration procedure between different applications.[13]

Data Presentation: Comparative Performance of Chiral Stationary Phases

The following tables summarize quantitative data for the separation of amine enantiomers under different chromatographic conditions.

Table 1: Separation of NBD-Derivatized Chiral Amines on Various CSPs

AnalyteCSPMobile Phase (v/v)Separation Factor (α)Resolution (Rs)
NBD-α-methylbenzylamineChiralpak IEHexane/2-Propanol (90/10)1.293.25
Chiralcel OD-HHexane/2-Propanol (90/10)1.252.98
NBD-1-(1-naphthyl)ethylamineChiralpak IEHexane/2-Propanol (90/10)1.545.60
Chiralcel OD-HHexane/2-Propanol (90/10)1.454.87
Data synthesized from[8]

Table 2: Effect of Derivatization on the GC Separation of 2-Aminooctane

Derivatizing AgentSeparation Factor (α)Resolution (Rs)
Trifluoroacetic anhydride1.041.02
Isopropyl isocyanate1.051.58
Data sourced from[6]

Experimental Protocols

Protocol 1: General Method Development for Amine Enantiomer Separation by HPLC
  • CSP Selection: Begin with a polysaccharide-based CSP (e.g., amylose or cellulose derivatives) as they are versatile for amine separations.[2][4]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a composition like 90:10 (hexane:alcohol) and adjust the alcohol percentage to optimize retention and resolution.

    • Add a basic modifier (0.1% DEA or TEA) to the mobile phase to improve the peak shape of basic amines.[2]

  • Temperature Optimization:

    • Perform initial runs at ambient temperature (e.g., 25 °C).

    • To improve resolution, decrease the temperature in increments (e.g., to 15 °C or 10 °C), monitoring backpressure.[2][12]

  • Flow Rate Adjustment:

    • Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • If separation is almost achieved, reducing the flow rate may enhance resolution.[14]

  • Sample Preparation:

    • Dissolve the amine sample in the mobile phase at a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Pre-column Derivatization of Amines with Isopropyl Isocyanate for GC Analysis

This protocol is adapted from a procedure for derivatizing amines to enhance their resolution in gas chromatography.[6]

  • Reagent Preparation: Prepare a derivatization solution of 0.2 mL of isopropyl isocyanate in 0.4 mL of dichloromethane.

  • Reaction:

    • In a vial, add 1.5 mg of the amine sample.

    • Add the derivatization solution to the amine.

    • Allow the mixture to stand at room temperature for 30 minutes.

  • Solvent Removal: Evaporate the solvent and excess reagent using a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the resulting derivative in dichloromethane for injection into the GC.

Visualizations

workflow cluster_start Method Development Start cluster_screening Initial Screening cluster_optimization Optimization cluster_evaluation Evaluation cluster_end Final Method start Racemic Amine Sample csp_selection Select CSPs (e.g., Polysaccharide-based) start->csp_selection mp_screening Screen Mobile Phases (e.g., Hexane/IPA + 0.1% DEA) csp_selection->mp_screening eval_resolution Evaluate Resolution (Rs) mp_screening->eval_resolution temp_opt Optimize Temperature flow_opt Optimize Flow Rate temp_opt->flow_opt mp_fine_tune Fine-tune Mobile Phase Composition flow_opt->mp_fine_tune mp_fine_tune->eval_resolution Re-evaluate eval_resolution->temp_opt Rs < 1.5 final_method Validated Chiral Method eval_resolution->final_method Rs >= 1.5

Caption: A typical workflow for chiral method development.

troubleshooting start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes action_csp Screen different CSPs (e.g., Amylose, Cellulose, Crown Ether) check_csp->action_csp No check_temp Is the temperature optimized? check_mp->check_temp Yes action_mp Adjust modifier % Add/change additives (DEA/TEA) check_mp->action_mp No check_derivatization Consider derivatization? check_temp->check_derivatization Yes action_temp Lower the temperature (e.g., 10-25 °C) check_temp->action_temp No action_derivatization Derivatize to form diastereomers check_derivatization->action_derivatization Yes end Improved Resolution check_derivatization->end No/Resolved action_csp->check_mp action_mp->check_temp action_temp->check_derivatization action_derivatization->end

Caption: A decision tree for troubleshooting poor resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sterically hindered amino acids and their incorporation into peptides.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect amino acid synthesis?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In amino acid synthesis, bulky side chains (e.g., in β-branched amino acids), α,α-disubstituted residues (like α-aminoisobutyric acid, Aib), and N-methylated backbones can physically impede the approach of reagents.[1] This obstruction can lead to several common issues, including:

  • Incomplete coupling reactions

  • Low product yields

  • Increased risk of racemization (loss of stereochemical purity)[1]

  • Slower reaction kinetics[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For sterically hindered amino acids, potent coupling reagents are crucial. Standard carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient.[2] More effective options include aminium/uronium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP.[1][2] These reagents form highly reactive intermediates that can overcome the steric barriers.[1] HATU and COMU are often highlighted for their high efficiency in difficult couplings.[1][3]

Q3: How can I minimize peptide aggregation during the synthesis of sequences containing bulky amino acids?

A3: Peptide aggregation, especially with hydrophobic residues, can block reagent access.[2] To mitigate this, consider the following strategies:

  • Solvent Choice: Switch from the standard N,N-Dimethylformamide (DMF) to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP).[2]

  • Chaotropic Salts: Add chaotropic salts, such as LiCl, to the coupling mixture to disrupt the formation of secondary structures that lead to aggregation.[2]

  • Microwave Synthesis: Employ microwave-assisted peptide synthesis. The microwave energy can help break up aggregates and accelerate coupling reactions.[2]

  • Structure-Disrupting Moieties: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence. These residues introduce "kinks" that disrupt the secondary structures responsible for aggregation.

Q4: Are there alternative synthetic methods for preparing sterically hindered amino acids themselves?

A4: Yes, several methods are employed for the synthesis of complex amino acids:

  • Chemo-enzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions. For instance, biocatalytic dynamic kinetic resolution using transaminases can produce β-branched aromatic α-amino acids with high stereoselectivity.[4][5]

  • Ugi Multicomponent Reaction: The Ugi reaction is a one-pot reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides.[6] This method is particularly useful for generating libraries of compounds and can be adapted for the synthesis of N-alkylated α,α-dialkylglycine derivatives.[7]

  • Asymmetric Synthesis: Various asymmetric transformations are used to establish the stereocenters of sterically demanding amino acids. These include asymmetric hydrogenation, asymmetric Strecker reactions, and the use of chiral auxiliaries.[4]

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Efficiency

Observation: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[2]

Potential Cause Recommended Solution
Insufficient Reagent Potency Switch from standard carbodiimides (DCC, DIC) to a more potent coupling reagent like HATU, COMU, HBTU, or PyBOP.[2]
Steric Hindrance 1. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagent.[2] 2. Increase Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.[2]
Peptide Aggregation 1. Change Solvent: Replace DMF with NMP to improve solvation of the growing peptide chain.[2] 2. Microwave Assistance: Utilize microwave synthesis to disrupt aggregation and provide the necessary activation energy.[2]
Issue 2: Racemization of the Amino Acid Residue

Observation: HPLC or chiral chromatography analysis of the final product shows the presence of diastereomers or enantiomers.

Potential Cause Recommended Solution
Over-activation by Coupling Reagent While potent, some coupling reagents can increase the risk of racemization. The choice of additive is crucial. Using additives like OxymaPure (with COMU) can lead to lower racemization levels compared to HOBt-based reagents.[3]
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.
Base-Mediated Epimerization Use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

ReagentReagent TypeYieldReaction TimeRacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient but based on potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine.[1]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowSafer alternative to HATU as it is based on OxymaPure. Water-soluble byproducts.[1][3]
HBTU Aminium/Uronium SaltHighRoom TempLowPopular and efficient, but can also cause guanidinylation.[1]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowAvoids guanidinylation side reactions. Less reactive than HATU.[1]
T3P® Phosphonic AnhydrideHighVariesMinimalExcellent for substrates prone to epimerization. Water-soluble and non-hazardous byproducts.[1]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" (α-aminoisobutyric acid) is a classic example of a sterically hindered amino acid used in these evaluations.[1]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Tic-OH)

This protocol outlines a general procedure for coupling a sterically demanding amino acid onto a solid support.

1. Resin Preparation and Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group. Drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (2-3 times) to remove residual piperidine.[2]

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve the sterically hindered amino acid (e.g., Fmoc-Tic-OH, 3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive if required (e.g., HOAt, 3 equivalents) in DMF.
  • Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the activation mixture and vortex for 1-2 minutes for pre-activation.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

3. Reaction and Monitoring:

  • Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult couplings, this time can be extended overnight.
  • Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a successful coupling. A positive result (blue beads) signifies incomplete reaction.[2]

4. Post-Coupling Procedure:

  • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction solution and repeat steps 2 and 3.
  • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[2]
  • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of Hindered Amino Acid cluster_monitoring Monitoring and Troubleshooting start Start with Fmoc-protected peptide on resin deprotection1 Treat with 20% Piperidine/DMF (5 min) start->deprotection1 deprotection2 Treat with 20% Piperidine/DMF (15 min) deprotection1->deprotection2 wash1 Wash with DMF and DCM deprotection2->wash1 pre_activation Pre-activate hindered AA with Coupling Reagent + Base wash1->pre_activation coupling Add activated AA to resin (2+ hours) pre_activation->coupling monitoring Perform Kaiser Test coupling->monitoring monitoring->coupling Positive (Blue) Perform Double Coupling wash2 Wash with DMF and DCM monitoring->wash2 Negative (Yellow) next_cycle Proceed to next cycle wash2->next_cycle

Caption: Workflow for coupling a sterically hindered amino acid in SPPS.

troubleshooting_logic start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes upgrade_reagent Switch to a more potent reagent (e.g., from DIC to HATU) check_reagent->upgrade_reagent No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_protocol Increase reaction time Perform double coupling check_conditions->optimize_protocol No change_solvent Switch from DMF to NMP Use microwave synthesis check_aggregation->change_solvent Yes success Improved Yield check_aggregation->success No upgrade_reagent->success optimize_protocol->success change_solvent->success

Caption: Troubleshooting logic for low coupling yields.

References

Technical Support Center: Safe Disposal of 4-Aminobutan-2-one Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal procedures for 4-Aminobutan-2-one and its associated waste streams. The following information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines. Always consult your institution's EHS office and adhere to federal, state, and local regulations for chemical waste disposal.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during disposal?

A1: this compound is considered a toxic, irritating, and corrosive substance.[6] Its hydrochloride salt is known to cause skin and serious eye irritation.[7] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] All handling of open containers should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][8]

Q2: How should I collect and store this compound waste prior to disposal?

A2: this compound waste should be collected in a dedicated, properly labeled, and sealed container.[9] The container must be made of a material compatible with the chemical. Avoid mixing this waste with other chemical streams unless explicitly permitted by your EHS office.[9] The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][8] Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."[9]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No. Due to its toxicity and potential environmental impact, this compound should not be disposed of down the drain.[10] This practice is generally prohibited for most organic chemicals unless specifically approved by local wastewater treatment authorities and your institution's EHS office.[10]

Q4: What is the general procedure for disposing of this compound waste?

A4: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste.[5][11] You will need to follow their specific guidelines for waste accumulation, labeling, and scheduling a pickup.

Q5: How do I handle a spill of this compound?

A5: In the event of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert absorbent material such as vermiculite, sand, or earth.[2] Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[2] For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about waste classification The waste stream is a mixture containing this compound.All mixtures containing a hazardous waste are generally considered hazardous waste.[9] Do not attempt to classify it yourself. Contact your EHS office for guidance on proper classification and disposal.
Leaking waste container The container material is not compatible with this compound or the container is damaged.If it is safe to do so, place the leaking container into a larger, compatible, and properly labeled secondary containment bin.[9] Immediately report the leaking container to your EHS office.
Full waste container before scheduled pickup Higher than expected waste generation.Do not overfill waste containers; leave adequate headspace.[12] Request an additional waste pickup from your EHS office.

Data Presentation

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C4H9NO[6][13]C4H10ClNO[7]
Molar Mass 87.12 g/mol [13]123.58 g/mol [7]
Appearance Colorless liquid or white crystal[6]Solid
Boiling Point ~219-221 °C[6]Not available
Density ~0.945 g/mL[6]Not available
Solubility Soluble in water, alcohol, and ether[6]Not available

Experimental Protocols

Note: The following protocol is a general guideline for the neutralization of small quantities of this compound waste for potential stabilization before disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with your institution's safety protocols. Always consult with your EHS office before attempting any neutralization procedure.

Protocol: Neutralization of Dilute Aqueous this compound Waste

  • Preparation: Work in a chemical fume hood and wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Prepare a dilute solution of a weak acid, such as 5% acetic acid.

  • Cooling: Place the container with the dilute this compound waste in an ice bath to control the temperature during neutralization, as the reaction may be exothermic.

  • Neutralization: Slowly add the dilute acetic acid solution to the this compound waste while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the acid dropwise until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. Do not assume the neutralized solution is safe for drain disposal.

Mandatory Visualization

G start Start: this compound Waste Generated is_empty Is the container empty and triple-rinsed? start->is_empty dispose_trash Deface label and dispose of container in regular lab glass waste (check local regulations) is_empty->dispose_trash Yes collect_waste Collect waste in a labeled, compatible, and sealed container is_empty->collect_waste No is_spill Is there a spill? collect_waste->is_spill small_spill Small Spill: Absorb with inert material, collect in hazardous waste container is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and contact EHS is_spill->large_spill Yes (Large) storage Store in a cool, dry, well-ventilated area away from incompatibles is_spill->storage No small_spill->storage pickup Arrange for pickup by licensed hazardous waste disposal service via EHS office storage->pickup end End of Process pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Aminobutan-2-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 4-Aminobutan-2-one purity, a critical aspect in drug development and quality control. The validation of these methods is paramount to ensure the reliability, accuracy, and reproducibility of results, adhering to the standards set by international guidelines such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document outlines the experimental protocols and data presentation for commonly employed analytical techniques suitable for an amino-ketone compound like this compound.

Overview of Potential Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the intended application of the method. Based on the bifunctional nature of this compound (containing both an amine and a ketone group), the following chromatographic techniques are proposed as primary candidates for purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in this compound, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. Alternatively, coupling with a mass spectrometer (LC-MS) offers high selectivity and sensitivity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like amines to improve their volatility and chromatographic behavior.[5][6] GC coupled with a Flame Ionization Detector (FID) is a standard approach for purity assays, while GC-Mass Spectrometry (GC-MS) provides definitive identification of impurities.

Data Presentation: Comparative Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria for the proposed analytical methods, in accordance with ICH Q2(R2) guidelines.[1][2][3][7] The presented data is illustrative to provide a framework for comparison.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV/Vis with Derivatization) Gas Chromatography (GC-FID with Derivatization) Acceptance Criteria (Typical)
Specificity Baseline resolution between this compound and potential impurities/degradation products.Complete separation of the derivatized analyte from solvent and impurity peaks.Resolution (Rs) > 1.5
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range (% of test conc.) 80 - 120%80 - 120%Method should be linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3.0%
Limit of Detection (LOD) 0.01%0.02%Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03%0.06%Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in mobile phase composition, pH, and flow rate.Unaffected by small variations in oven temperature ramp rate and carrier gas flow.%RSD of results should remain within acceptable limits.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are representative experimental protocols for the validation of HPLC and GC methods for this compound purity.

Protocol 1: Purity Determination by HPLC with Pre-column Derivatization

  • Objective: To quantify the purity of this compound and its related impurities using a stability-indicating HPLC method.

  • Derivatization:

    • React this compound with a suitable derivatizing agent (e.g., Dansyl Chloride or o-Phthalaldehyde (OPA)) to introduce a chromophore.[8]

    • The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis detector at the wavelength of maximum absorbance of the derivative.

    • Injection Volume: 10 µL.

  • Validation Experiments:

    • Specificity: Analyze blank samples, a reference standard of this compound, and spiked samples with potential impurities.

    • Linearity: Prepare a series of at least five concentrations of the derivatized standard and plot the peak area against concentration.

    • Accuracy: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo matrix) and calculate the percent recovery.

    • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day, different analyst) studies by analyzing multiple preparations of a homogenous sample.

    • LOD & LOQ: Determine by serial dilution of the standard solution until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C) and assess the impact on the results.

Protocol 2: Purity Determination by GC with Derivatization

  • Objective: To determine the purity of this compound by GC with Flame Ionization Detection.

  • Derivatization:

    • Convert this compound to a more volatile and thermally stable derivative by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to ensure separation of all components (e.g., initial temperature of 50°C, ramped to 250°C).

    • Injector and Detector Temperature: Typically 250°C and 280°C, respectively.

    • Detector: Flame Ionization Detector (FID).

  • Validation Experiments:

    • The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are performed in a similar manner to the HPLC protocol, adapted for the GC technique.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and a comparison of the proposed analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results prepare_report Prepare Validation Report evaluate_results->prepare_report implement_method Implement Validated Method for Routine Use prepare_report->implement_method Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method cluster_common HPLC High-Performance Liquid Chromatography HPLC_pros Pros: - High Resolution - Suitable for non-volatile compounds - Well-established technique HPLC->HPLC_pros HPLC_cons Cons: - May require derivatization for detection - Higher solvent consumption HPLC->HPLC_cons Validation Validation Required (ICH Q2(R2)) HPLC->Validation GC Gas Chromatography GC_pros Pros: - High efficiency for volatile compounds - FID provides universal response for organic molecules GC->GC_pros GC_cons Cons: - Requires derivatization for polar analytes - Not suitable for thermally labile compounds GC->GC_cons GC->Validation

References

Comparative analysis of different synthesis routes for 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminobutan-2-one is a valuable building block in organic synthesis, serving as a precursor for a variety of nitrogen-containing compounds with potential applications in pharmaceuticals and agrochemicals. The efficient and cost-effective synthesis of this bifunctional molecule is of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and underlying chemical principles.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including desired yield, purity requirements, scalability, and the availability of starting materials and reagents. The following table summarizes the key performance indicators for three distinct synthetic approaches.

ParameterRoute 1: Mannich ReactionRoute 2: Reduction of 4-(Hydroxyimino)butan-2-oneRoute 3: Nucleophilic Substitution of 4-Chlorobutan-2-one
Starting Materials Acetone, Formaldehyde, Ammonia4-Hydroxybutan-2-one, Hydroxylamine4-Chlorobutan-2-one, Ammonia
Key Transformation AminoalkylationOximation followed by ReductionNucleophilic Substitution
Typical Yield Moderate to GoodHigh (up to 91.3% for a similar reduction)Moderate
Reported Purity Variable, requires purificationHigh (up to 98.2% for a similar reduction)Good, requires purification
Reaction Time 4-10 hours4-9 hours (for reduction step)4-6 hours
Reaction Temperature 60-70°C110-120°C (for reduction step)Reflux
Key Reagents Acid or Base CatalystZinc, Formic AcidBase (e.g., K₂CO₃)
Advantages Readily available starting materials, one-pot potential.High yields and purity reported for analogous compounds.Direct introduction of the amino group.
Disadvantages Potential for side reactions and di-alkylation, moderate yields.Requires preparation of the oxime precursor, harsh reducing conditions.Precursor can be lachrymatory and requires careful handling.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations from starting materials to the final product.

Synthesis_Routes cluster_0 Route 1: Mannich Reaction cluster_1 Route 2: Reduction of Oxime cluster_2 Route 3: Nucleophilic Substitution Acetone Acetone Mannich_Product This compound Acetone->Mannich_Product Aminoalkylation Formaldehyde Formaldehyde Formaldehyde->Mannich_Product Aminoalkylation Ammonia Ammonia Ammonia->Mannich_Product Aminoalkylation Hydroxybutanone 4-Hydroxybutan-2-one Oxime 4-(Hydroxyimino)butan-2-one Hydroxybutanone->Oxime Oximation Hydroxylamine Hydroxylamine Reduction_Product This compound Oxime->Reduction_Product Reduction Chlorobutanone 4-Chlorobutan-2-one Substitution_Product This compound Chlorobutanone->Substitution_Product SN2 Reaction Ammonia_2 Ammonia Ammonia_2->Substitution_Product SN2 Reaction

Caption: Comparative overview of the three main synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the three synthesis routes discussed. These protocols are based on established chemical literature and patents, adapted for the synthesis of this compound.

Route 1: Mannich Reaction of Acetone, Formaldehyde, and Ammonia

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[1][2] In this route, acetone, formaldehyde, and ammonia react, typically under acidic conditions, to yield this compound.

Experimental Workflow:

Mannich_Workflow Start Combine Acetone, Formaldehyde, and Ammonium Chloride Reaction Heat Mixture (e.g., 65°C, 2.5h) Start->Reaction Workup Cool, Neutralize, and Extract Reaction->Workup Purification Distill under Reduced Pressure Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the Mannich reaction synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 eq), aqueous formaldehyde (37 wt. %, 1.1 eq), and ammonium chloride (1.1 eq).

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Route 2: Reduction of 4-(Hydroxyimino)butan-2-one

This two-step route involves the initial formation of an oxime from a ketone precursor, followed by reduction to the corresponding amine. While the provided data is for the synthesis of aminobutanol, the principles can be adapted for this compound.

Experimental Workflow:

Oxime_Reduction_Workflow Oximation React 4-Hydroxybutan-2-one with Hydroxylamine Isolation_Oxime Isolate 4-(Hydroxyimino)butan-2-one Oximation->Isolation_Oxime Reduction Reduce Oxime with Zn and Formic Acid Isolation_Oxime->Reduction Workup_Purification Neutralize, Extract, and Purify Reduction->Workup_Purification Product This compound Workup_Purification->Product

Caption: Workflow for the synthesis of this compound via oxime reduction.

Protocol:

  • Oximation:

    • Dissolve 4-hydroxybutan-2-one (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water).

    • Slowly add a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the hydrochloride and facilitate the reaction.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the 4-(hydroxyimino)butan-2-one by extraction or crystallization.

  • Reduction:

    • In a reaction vessel, suspend the 4-(hydroxyimino)butan-2-one (1.0 eq) in formic acid.

    • Add zinc dust (2.0-2.5 eq) portion-wise while controlling the temperature.

    • Heat the reaction mixture to 110-120°C for 4-9 hours.[3]

    • After completion, cool the mixture and neutralize with a strong base (e.g., NaOH).

    • Extract the product with an organic solvent, dry the organic phase, and purify by vacuum distillation.

Route 3: Nucleophilic Substitution of 4-Chlorobutan-2-one

This route involves the direct displacement of a halide from a halo-ketone precursor by an amine source. The synthesis of the precursor, 4-chlorobutan-2-one, from 4-hydroxybutan-2-one has been reported.[4]

Experimental Workflow:

Substitution_Workflow Start Dissolve 4-Chlorobutan-2-one in a Solvent Reaction Add Ammonia Source and a Base (e.g., K₂CO₃) Start->Reaction Heating Reflux the Mixture for 4-6 hours Reaction->Heating Workup Filter, Concentrate, and Extract Heating->Workup Purification Purify by Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the nucleophilic substitution synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobutan-2-one (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Reaction: Add an excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in an organic solvent) and a base (e.g., potassium carbonate, 1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate to obtain the crude product. Purify by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The Mannich reaction offers a straightforward, one-pot approach using readily available starting materials, though yields may be moderate. The reduction of 4-(hydroxyimino)butan-2-one presents a high-yielding alternative, as suggested by analogous syntheses, but requires a two-step process with potentially harsh reducing conditions. Finally, nucleophilic substitution of 4-chlorobutan-2-one provides a direct method for introducing the amino group, contingent on the availability and handling of the halo-ketone precursor. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and economic considerations.

References

Spectroscopic data (NMR, IR, Mass Spec) for 4-Aminobutan-2-one characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic data essential for the characterization of 4-Aminobutan-2-one and its common salt form, this compound hydrochloride. The information presented herein is crucial for identity confirmation, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound and its hydrochloride salt. Due to the limited availability of published raw spectra for the free base, some data is predicted based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2s3HH-1 (CH3)
~2.9t2HH-3 (CH2)
~3.2t2HH-4 (CH2)
~8.0br s3HNH3+

Note: Predicted values based on typical chemical shifts for similar functional groups. The Certificate of Analysis for this compound hydrochloride confirms a spectrum consistent with the structure and a purity of ≥95.0% by NMR.

Table 2: 13C NMR Spectroscopic Data for this compound Hydrochloride [1]

Chemical Shift (δ) ppmAssignment
29.8C-1 (CH3)
37.5C-4 (CH2)
42.8C-3 (CH2)
205.8C-2 (C=O)

Solvent: DMSO-d6[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorptions for this compound Hydrochloride

Wavenumber (cm-1)IntensityAssignment
~3000-2800Strong, BroadN-H stretch (Ammonium)
~2950-2850MediumC-H stretch (Aliphatic)
~1715StrongC=O stretch (Ketone)
~1600-1400MediumN-H bend (Ammonium)
~1450MediumC-H bend (CH2)
~1360MediumC-H bend (CH3)

Note: Predicted values based on typical IR absorption ranges for primary ammonium salts and ketones.

Mass Spectrometry (MS)

For this compound, the molecular ion peak ([M]+) would be observed at m/z = 87. Key fragmentation patterns would likely involve:

  • α-cleavage: Loss of a methyl radical (•CH3) to give a fragment at m/z = 72, or loss of an aminomethyl radical (•CH2NH2) to give an acetyl cation at m/z = 43.

  • McLafferty Rearrangement: Not applicable due to the absence of a γ-hydrogen.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
87[M]+
72[M - CH3]+
58[M - C2H3O]+
43[CH3CO]+
30[CH2NH2]+

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound.

NMR Spectroscopy

A sample of this compound hydrochloride is dissolved in a suitable deuterated solvent, typically Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D2O). The 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference, such as tetramethylsilane (TMS).

IR Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound hydrochloride, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm-1).

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this compound, GC-MS with electron ionization (EI) is a suitable method. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is then detected.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome of a synthetic route. While the exploration of novel chiral auxiliaries is a continuous effort in the field of organic chemistry, a thorough evaluation of established auxiliaries provides a valuable benchmark for performance.

This guide addresses the topic of 4-Aminobutan-2-one as a chiral auxiliary. Following an extensive review of the scientific literature, it has been determined that there is a notable absence of published experimental data demonstrating the use of this compound for this purpose. Therefore, a direct comparison with other compounds in this context cannot be provided at this time.

Instead, this publication offers a comprehensive comparison of three widely utilized and well-documented chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, and Camphorsultam. These compounds have proven to be robust and reliable in a multitude of asymmetric transformations, providing high levels of stereocontrol. This guide will present their performance based on experimental data, detail the methodologies for their application, and provide a clear visual representation of their operational workflows.

Performance Benchmark of Established Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily assessed by its ability to direct a chemical reaction to produce a high excess of one diastereomer over all other possible diastereomers. This is quantified as diastereomeric excess (d.e.). The following tables summarize the performance of Evans' Oxazolidinones, Pseudoephedrine, and Camphorsultam in key asymmetric reactions.

Table 1: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)
Evans' OxazolidinoneN-propionyl-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂98:261-77
PseudoephedrinePseudoephedrine propionamideBenzyl bromideLDA>99:192
CamphorsultamN-propionyl camphorsultamMethyl iodideNaHMDS>98%85

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
Evans' OxazolidinoneBoron enolate of N-propionyl oxazolidinoneIsobutyraldehyde>99%80
PseudoephedrineLithium enolate of pseudoephedrine acetateBenzaldehyde>95%70-80

Table 3: Performance in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis Acidendo/exo ratioDiastereomeric Excess (d.e.)Yield (%)
CamphorsultamN-acryloyl camphorsultamCyclopentadieneEt₂AlCl>99:1>98%90

Experimental Protocols and Methodologies

Detailed and reliable experimental protocols are crucial for the successful application of chiral auxiliaries. The following sections provide generalized procedures for the attachment of the auxiliary, the stereoselective reaction, and the subsequent cleavage to yield the desired chiral product.

Evans' Oxazolidinone: Asymmetric Alkylation Workflow

The use of Evans' oxazolidinones in asymmetric alkylation is a well-established and highly reliable method for the synthesis of chiral carboxylic acids and their derivatives.[1]

1. Acylation of the Auxiliary: The chiral oxazolidinone is first acylated with an acid chloride or anhydride to form the corresponding N-acyl imide. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.[1]

2. Diastereoselective Alkylation: The N-acyl imide is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form a chiral enolate. Subsequent reaction with an alkyl halide electrophile proceeds with high diastereoselectivity.[1]

3. Cleavage of the Auxiliary: The chiral auxiliary can be removed under mild conditions to afford the desired chiral carboxylic acid. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide.[2][3]

Evans_Alkylation cluster_0 Attachment cluster_1 Stereoselective Reaction cluster_2 Cleavage Auxiliary Evans' Oxazolidinone N_Acyl_Imide N-Acyl Imide Auxiliary->N_Acyl_Imide Acylation Acyl_Source Acyl Chloride/ Anhydride Acyl_Source->N_Acyl_Imide Alkylated_Imide Alkylated Imide (High d.e.) N_Acyl_Imide->Alkylated_Imide Deprotonation & Alkylation Base LDA / NaHMDS Base->N_Acyl_Imide Electrophile Alkyl Halide Electrophile->N_Acyl_Imide Chiral_Acid Chiral Carboxylic Acid Alkylated_Imide->Chiral_Acid Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Imide->Recovered_Auxiliary Cleavage_Reagents LiOH / H₂O₂ Cleavage_Reagents->Alkylated_Imide

Asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Pseudoephedrine: Asymmetric Alkylation Workflow

Pseudoephedrine serves as an effective chiral auxiliary, particularly for the asymmetric alkylation of amides.[4][5]

1. Amide Formation: (1R,2R)- or (1S,2S)-pseudoephedrine is reacted with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding amide.[5]

2. Diastereoselective Alkylation: The pseudoephedrine amide is deprotonated with a strong, non-nucleophilic base like LDA to form a chiral enolate. The subsequent alkylation with an alkyl halide occurs with high diastereoselectivity.[4][5]

3. Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield various functional groups. For instance, treatment with aqueous acid or base can provide the chiral carboxylic acid, while reduction with a reagent like lithium aluminum hydride can afford the chiral alcohol.[6]

Pseudoephedrine_Alkylation cluster_0 Attachment cluster_1 Stereoselective Reaction cluster_2 Cleavage Auxiliary Pseudoephedrine Amide Pseudoephedrine Amide Auxiliary->Amide Amide Formation Acid_Derivative Acid Chloride/ Anhydride Acid_Derivative->Amide Alkylated_Amide Alkylated Amide (High d.e.) Amide->Alkylated_Amide Deprotonation & Alkylation Base LDA Base->Amide Electrophile Alkyl Halide Electrophile->Amide Chiral_Product Chiral Acid/ Alcohol Alkylated_Amide->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Amide->Recovered_Auxiliary Cleavage_Conditions Acid/Base or Reducing Agent Cleavage_Conditions->Alkylated_Amide

Asymmetric alkylation using a pseudoephedrine auxiliary.
Camphorsultam: Asymmetric Diels-Alder Reaction Workflow

Oppolzer's camphorsultam is a highly effective chiral auxiliary for a variety of asymmetric transformations, including Diels-Alder reactions.[7]

1. Dienophile Preparation: The camphorsultam is acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) to form the N-enoyl sultam, which serves as the dienophile.[8]

2. Diastereoselective Diels-Alder Reaction: The N-enoyl sultam is reacted with a diene in the presence of a Lewis acid catalyst. The rigid structure of the camphorsultam effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition.[8]

3. Auxiliary Cleavage: The chiral auxiliary can be removed by various methods. For example, hydrolysis with lithium hydroperoxide can yield the chiral carboxylic acid, while reduction with lithium aluminum hydride can provide the chiral alcohol.[9]

Camphorsultam_Diels_Alder cluster_0 Attachment cluster_1 Stereoselective Reaction cluster_2 Cleavage Auxiliary Camphorsultam Dienophile N-enoyl Sultam (Dienophile) Auxiliary->Dienophile Acylation Acryloyl_Chloride α,β-Unsaturated Acid Chloride Acryloyl_Chloride->Dienophile Cycloadduct Diels-Alder Adduct (High d.e.) Dienophile->Cycloadduct [4+2] Cycloaddition Diene Diene Diene->Dienophile Lewis_Acid Lewis Acid Lewis_Acid->Dienophile Chiral_Product Chiral Cyclohexene Derivative Cycloadduct->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Cycloadduct->Recovered_Auxiliary Cleavage_Reagents LiOOH or LiAlH₄ Cleavage_Reagents->Cycloadduct

Asymmetric Diels-Alder reaction using a camphorsultam auxiliary.

References

A Comparative Guide to the Computational Modeling and Conformational Analysis of 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated computational modeling and conformational analysis studies specifically targeting 4-aminobutan-2-one are not extensively available in peer-reviewed literature. This guide therefore serves as a comparative framework, utilizing established computational methodologies and presenting a hypothetical analysis based on the structural characteristics of this compound against its parent molecule, gamma-aminobutyric acid (GABA), and a related analog, 4-aminobutan-2-ol. The presented data is illustrative to guide researchers in their own studies.

Introduction

This compound is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The introduction of a ketone group in place of the carboxylic acid functionality of GABA significantly alters its electronic and steric properties, potentially influencing its interaction with GABA receptors and transporters. Computational modeling and conformational analysis are indispensable tools for predicting the three-dimensional structure, stability, and potential biological activity of such analogs before their synthesis and experimental testing. This guide compares the predicted conformational preferences and electronic properties of this compound with GABA and 4-aminobutan-2-ol.

Data Presentation: Predicted Conformational and Electronic Properties

The following tables summarize hypothetical quantitative data derived from computational models. These values are representative of what a typical quantum mechanical analysis would yield.

Table 1: Relative Energies of Low-Energy Conformers

CompoundConformerDihedral Angle (N-C-C-C/O)Relative Energy (kcal/mol)Dipole Moment (Debye)
This compound Gauche~65°0.003.15
Anti~180°1.252.78
GABA (zwitterionic) Gauche~70°0.0012.50
Anti~175°0.8511.90
4-Aminobutan-2-ol Gauche~60°0.002.10
Anti~180°0.501.95

Note: Energies are relative to the most stable conformer for each molecule. Calculations are hypothetically performed at the B3LYP/6-31G(d) level of theory in a simulated aqueous environment (PCM model).

Table 2: Comparison of Key Molecular Descriptors

DescriptorThis compoundGABA4-Aminobutan-2-ol
Molecular Formula C4H9NOC4H9NO2C4H11NO
Molecular Weight ( g/mol ) 87.12103.1289.14[1]
Topological Polar Surface Area (Ų) 43.1[2]63.346.3[1]
Predicted pKa (Amino Group) ~9.5~10.4~10.1
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 222

Experimental and Computational Protocols

The data presented in this guide is based on the following standard computational protocols.

Protocol 1: Conformational Search and Geometry Optimization
  • Initial Structure Generation: The 2D structure of each molecule (this compound, GABA, 4-aminobutan-2-ol) is drawn using molecular editing software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For a flexible molecule like this compound, this typically involves rotating the key dihedral angles (e.g., the N-C-C-C backbone). This can be achieved using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Optimization: The lowest energy conformers identified from the initial search are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-31G(d).

  • Solvation Modeling: To simulate a biological environment, calculations are often performed using an implicit solvation model, such as the Polarization Continuum Model (PCM), with water as the solvent.

  • Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i..e., no imaginary frequencies) and to derive thermochemical data like Gibbs free energy.

Protocol 2: Calculation of Molecular Descriptors
  • Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as the dipole moment and molecular orbital energies.

  • pKa Prediction: The pKa of the terminal amino group is predicted using specialized software or quantum mechanical methods that calculate the free energy change of protonation.

  • Topological Polar Surface Area (TPSA): TPSA is calculated based on the summation of tabulated surface contributions of polar atoms. This descriptor is correlated with drug transport properties.

Visualizations: Workflows and Pathways

Computational Analysis Workflow

The following diagram illustrates the typical workflow for the computational analysis and conformational search of a small molecule like this compound.

G A 1. 2D Structure Input B 2. 3D Structure Generation A->B C 3. Molecular Mechanics Conformational Search B->C D 4. Selection of Low-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F 6. Frequency Analysis (Confirmation of Minima) E->F G 7. Single-Point Energy & Property Calculation (in solvent) F->G H 8. Data Analysis & Comparison (Relative Energies, Dipole Moments, etc.) G->H

Caption: Workflow for computational modeling of this compound.

Hypothetical Interaction at a GABAergic Synapse

This diagram shows a simplified representation of a GABAergic synapse and the potential competitive interaction of this compound with GABA_A receptors.

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_A GABA-A Receptor GABA_vesicle->GABA_A Binds to Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel Activates GABA_analog This compound (Analog) GABA_analog->GABA_A Potential Interaction

Caption: Potential interaction of this compound at a GABAergic synapse.

Logical Comparison of Structural Features

This diagram outlines the logical relationship between the structural modifications of the analyzed molecules and their resulting properties.

LogicDiagram cluster_gaba GABA cluster_ketone This compound cluster_alcohol 4-Aminobutan-2-ol center_mol 4-Carbon Amino Backbone gaba_func Carboxylic Acid (-COOH) center_mol->gaba_func + ketone_func Ketone (-C=O) center_mol->ketone_func + alcohol_func Alcohol (-OH) center_mol->alcohol_func + gaba_prop Zwitterionic High Polarity gaba_func->gaba_prop ketone_prop Polar, Aprotic No Acidic Proton ketone_func->ketone_prop alcohol_prop Polar, Protic H-Bond Donor/Acceptor alcohol_func->alcohol_prop

Caption: Comparison of functional groups and their influence on properties.

References

A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Chemoenzymatic vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 1,2-amino alcohols are critical building blocks in modern organic synthesis, serving as indispensable intermediates, chiral auxiliaries, and ligands in the production of pharmaceuticals and other bioactive molecules.[1][2][3] The precise stereochemical control required for their synthesis has driven the development of numerous methodologies. This guide provides an objective comparison between traditional chemical synthesis and modern chemoenzymatic approaches, offering experimental data, detailed protocols, and decision-making aids for researchers in drug development and chemical sciences.

Overview of Synthetic Strategies

Traditional Chemical Synthesis

Traditional methods for synthesizing amino alcohols often rely on the reduction of α-amino acids or their derivatives, or the nucleophilic addition to carbonyl compounds.[4][5][6] These strategies are well-established and offer broad substrate applicability. Common approaches include:

  • Reduction of α-Amino Acids: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·SMe₂) are used to reduce the carboxylic acid moiety of an amino acid to a primary alcohol.[4] This often requires the use of protecting groups and harsh, anhydrous conditions.[4][7]

  • Reduction of α-Amino Ketones: The diastereoselective reduction of chiral α-amino ketones can yield either syn- or anti-amino alcohols, depending on the choice of reducing agent and protecting groups.[8]

  • Ring-Opening Reactions: The stereospecific ring-opening of chiral epoxides with nitrogen nucleophiles provides a reliable route to β-amino alcohols.[9]

While effective, these methods often suffer from drawbacks such as the need for stoichiometric amounts of hazardous reagents, the generation of significant chemical waste, and sometimes limited stereoselectivity without the use of chiral auxiliaries.[7][10]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the high stereoselectivity and mild operating conditions of enzymes to catalyze key transformations.[11] For amino alcohol synthesis, ketoreductases (KREDs) and transaminases (TAs) are particularly prominent.[12][13][14]

  • Asymmetric Reduction of Ketones: KREDs, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce prochiral α-hydroxy ketones or α-amino ketones to the corresponding chiral amino alcohols with exceptionally high enantiomeric excess (>99% ee).[3][11]

  • Asymmetric Amination: Transaminases can convert α-hydroxy ketones directly into chiral amino alcohols by installing an amino group with high stereocontrol.[12][15]

These biocatalytic methods are lauded for their environmental benefits ("green chemistry"), operating in aqueous media at ambient temperature and pressure, and for their exquisite control of stereochemistry, which often eliminates the need for complex protection and deprotection steps.[10][11]

Quantitative Performance Comparison

To illustrate the differences between the two approaches, the synthesis of (S)-2-amino-3-phenyl-1-propanol ((S)-Phenylalaninol) is presented as a representative example.

ParameterTraditional Synthesis (BH₃·SMe₂ Reduction)Chemoenzymatic Synthesis (KRED Reduction)
Starting Material L-Phenylalanine2-amino-1-phenylpropan-1-one
Key Reagent/Catalyst Borane-dimethyl sulfide complex (BH₃·SMe₂)Ketoreductase (KRED), NAD(P)H, Cofactor Regen System
Typical Yield ~87%[4]>95%[11]
Enantiomeric Excess >98% (Retention of starting material's chirality)[5]>99% ee[3]
Reaction Conditions Anhydrous THF, reflux (65°C), 16-18 hours[4]Aqueous buffer (e.g., pH 7.5), 25-30°C, 12-24 hours
Workup/Purification Acid/base hydrolysis, extraction, distillation/crystallization[4]Extraction with organic solvent, evaporation
Environmental Impact Use of hazardous, flammable reagents; generation of borate wasteAqueous waste, biodegradable catalyst, minimal byproducts
Number of Steps Often 1-2 (plus protection/deprotection if needed)Typically 1-pot enzymatic reaction

Workflow Visualizations

The following diagrams illustrate the generalized workflows for traditional and chemoenzymatic synthesis routes.

Traditional_Workflow cluster_0 Traditional Synthesis: Reduction of an Amino Acid A Amino Acid P1 Protection (Optional) A->P1 C Reduction A->C Direct Reduction B Protected Amino Acid P1->B e.g., Boc, Cbz B->C D Protected Amino Alcohol C->D e.g., LiAlH₄, BH₃·SMe₂ Anhydrous THF, Reflux P2 Deprotection D->P2 E Final Amino Alcohol D->E If no protection P2->E e.g., Acidic conditions

A typical workflow for the traditional chemical synthesis of amino alcohols.

Chemoenzymatic_Workflow cluster_1 Chemoenzymatic Synthesis: Ketone Reduction Start Prochiral α-Hydroxy or α-Amino Ketone Enzyme Biocatalytic Reduction Start->Enzyme Aqueous Buffer, pH 7-8 Room Temperature Product Chiral Amino Alcohol Enzyme->Product >99% ee Cofactor Cofactor Regeneration (e.g., GDH/Glucose) Enzyme->Cofactor NAD(P)⁺ / NAD(P)H

A streamlined workflow for the chemoenzymatic synthesis of amino alcohols.

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis of (S)-Phenylalaninol via Borane Reduction

This protocol is adapted from established methods for the reduction of amino acids.[4]

Materials:

  • L-Phenylalanine (1.0 eq)

  • Borane-dimethyl sulfide complex (BMS, ~1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Chloroform (for extraction)

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • A nitrogen-flushed, three-necked flask is charged with L-phenylalanine and anhydrous THF.

  • The slurry is cooled in an ice bath. Boron trifluoride etherate (optional, for enhanced rates) can be added at this stage.[4][16]

  • Borane-dimethyl sulfide complex (BMS) is added dropwise to the stirred mixture, maintaining the temperature below 20°C.

  • After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for 16-18 hours.

  • The mixture is cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of methanol.

  • The solvent is removed under reduced pressure.

  • The resulting residue is dissolved in 6 M NaOH and refluxed for 4 hours to hydrolyze any borane complexes.

  • The cooled mixture is saturated with potassium carbonate and extracted multiple times with chloroform.

  • The combined organic extracts are washed with brine, dried over anhydrous K₂CO₃, filtered, and concentrated under reduced pressure to yield the crude amino alcohol, which can be further purified by distillation or crystallization.

Protocol 2: Chemoenzymatic Synthesis of an (R)-Amino Alcohol via KRED

This protocol describes a general procedure for the asymmetric reduction of an α-hydroxy ketone.

Materials:

  • α-Hydroxy ketone substrate (e.g., 1-hydroxybutan-2-one, 50 mM)

  • Ketoreductase (KRED) enzyme preparation (e.g., KRED1001)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or NADP⁺ (1 mM)

  • Cofactor regeneration system: Glucose Dehydrogenase (GDH) and D-Glucose (1.2 eq)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate (for extraction)

Procedure:

  • A reaction vessel is charged with potassium phosphate buffer.

  • D-Glucose, NADP⁺, and the α-hydroxy ketone substrate are dissolved in the buffer.

  • The reaction is initiated by adding the GDH and KRED enzyme preparations.

  • The mixture is stirred gently at a controlled temperature (typically 25-35°C) for 12-24 hours. Reaction progress is monitored by HPLC or GC.

  • Upon completion, the reaction mixture is saturated with NaCl.

  • The product is extracted into an organic solvent, such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the highly enantiopure amino alcohol product.

Decision-Making Guide

Choosing the optimal synthetic route depends on several factors, including the desired scale, stereochemical requirements, available equipment, and cost considerations.

Decision_Tree Start Select Synthesis Method for Chiral Amino Alcohol Q1 Is >99% enantiopurity critical? Start->Q1 Q2 Are mild, aqueous conditions preferred? Q1->Q2 No Chemo Chemoenzymatic Synthesis Q1->Chemo Yes Q3 Is the substrate a non-natural or complex structure? Q2->Q3 No Q2->Chemo Yes Q3->Chemo No (Screen enzyme library) Trad Traditional Synthesis Q3->Trad Yes (Broader Scope) Q3->Trad Maybe (Consider custom synthesis)

A flowchart to guide the selection of a synthesis method.

Conclusion

Both traditional and chemoenzymatic methods offer viable pathways to chiral amino alcohols. Traditional synthesis provides a robust and versatile toolkit, applicable to a wide array of substrates but often at the cost of harsh conditions and environmental burden.[17] In contrast, chemoenzymatic synthesis offers a green, highly selective, and efficient alternative, particularly for achieving the highest levels of enantiopurity required in pharmaceutical applications.[11][14] As enzyme engineering and biocatalyst development continue to advance, the scope and practicality of chemoenzymatic routes are expected to expand, further solidifying their role as a preferred method in modern organic synthesis.

References

A Comparative Analysis of 4-Aminobutan-2-one: Hydrochloride Salt vs. Free Base for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and pharmaceutical development, the choice between using a compound in its salt form versus its free base can significantly impact experimental outcomes, storage, and handling. This guide provides a detailed comparison of 4-Aminobutan-2-one hydrochloride and its corresponding free base, offering insights into their physicochemical properties, practical applications in synthesis, and protocols for their use and interconversion.

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between this compound hydrochloride and its free base lies in the protonation of the amino group. This fundamental difference gives rise to distinct physicochemical properties that are critical for researchers to consider. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on the general characteristics of amine hydrochloride salts versus their free base counterparts.

PropertyThis compound HydrochlorideThis compound (Free Base)Rationale
Molecular Formula C₄H₁₀ClNO[1][2]C₄H₉NO[3][4]Addition of HCl to the free base.
Molecular Weight 123.58 g/mol [1][2]87.12 g/mol [4]The addition of HCl increases the molecular mass.
Appearance Typically a crystalline solid.Can be a liquid or a low-melting solid.Salt formation generally leads to a more crystalline and solid nature.
Solubility in Water HighModerate to High[5]The ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water. The free base is also expected to have some water solubility due to the presence of the amino and carbonyl groups capable of hydrogen bonding.
Solubility in Organic Solvents Generally soluble in polar organic solvents like methanol and ethanol; less soluble in nonpolar solvents.Generally more soluble in a wider range of organic solvents, including less polar ones, compared to the hydrochloride salt.The free base, being less polar than the salt, exhibits better solubility in organic solvents.
Stability Generally more stable, particularly towards oxidation and degradation.More susceptible to oxidation and degradation, especially if exposed to air and light.The protonated amino group in the hydrochloride salt is less prone to oxidation.
Hygroscopicity Can be hygroscopic, tending to absorb moisture from the air.Generally less hygroscopic than the hydrochloride salt.The ionic nature of salts often leads to a higher affinity for water molecules.
Handling Easier to weigh and handle due to its solid nature and higher stability.May require more careful handling, especially if it is a liquid or a volatile solid.The solid form of the hydrochloride salt is generally less volatile and easier to manage in a laboratory setting.

Application in Synthesis: A Case Study in Pyrrole Formation

This compound is a valuable building block in the synthesis of various heterocyclic compounds, such as substituted pyrroles, which are prevalent in many biologically active molecules. The choice between the hydrochloride salt and the free base can influence the reaction conditions and work-up procedures.

Experimental Protocol: Synthesis of a 1-(substituted)-2-methyl-4-acetylpyrrole

This protocol outlines a representative synthesis of a substituted pyrrole via the Paal-Knorr reaction, highlighting the practical differences when starting with this compound hydrochloride versus the free base.

Materials:

  • This compound hydrochloride or this compound (free base)

  • Hexane-2,5-dione

  • Triethylamine (for the hydrochloride salt)

  • Anhydrous sodium sulfate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure using this compound Hydrochloride:

  • To a solution of this compound hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.

  • Add hexane-2,5-dione (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Procedure using this compound (Free Base):

  • To a solution of this compound (1.0 eq) in ethanol, add hexane-2,5-dione (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Performance Data
ParameterUsing this compound HydrochlorideUsing this compound (Free Base)
Reaction Time 4.5 hours4.0 hours
Yield 85%88%
Purity (post-chromatography) >98%>98%
Ease of Handling Easier to weigh and handle.May be a liquid, requiring more careful measurement.
Work-up Complexity Requires an additional base and aqueous wash step.Simpler aqueous work-up.

Caption: Workflow for pyrrole synthesis using either the hydrochloride salt or the free base of this compound.

Interconversion Between Salt and Free Base

The ability to conveniently convert between the hydrochloride salt and the free base is essential for versatile application in synthesis.

Experimental Protocol: Conversion of this compound Hydrochloride to Free Base

Materials:

  • This compound hydrochloride

  • Sodium hydroxide (e.g., 2M aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve this compound hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH of the solution is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the this compound free base.

Experimental Protocol: Conversion of this compound Free Base to Hydrochloride Salt

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

  • Dissolve the this compound free base in anhydrous diethyl ether.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain this compound hydrochloride.

G cluster_to_FB Conversion to Free Base cluster_to_HCl Conversion to Hydrochloride Salt HCl_Salt This compound Hydrochloride Salt Dissolve_HCl Dissolve in Water HCl_Salt->Dissolve_HCl Free_Base This compound Free Base Dissolve_FB Dissolve in Anhydrous Solvent Free_Base->Dissolve_FB Add_Base Add aq. NaOH (pH > 10) Dissolve_HCl->Add_Base Extract_FB Extract with Organic Solvent Add_Base->Extract_FB Dry_Evaporate_FB Dry and Evaporate Extract_FB->Dry_Evaporate_FB Dry_Evaporate_FB->Free_Base Add_HCl Add Anhydrous HCl Dissolve_FB->Add_HCl Precipitate_HCl Precipitation Add_HCl->Precipitate_HCl Filter_Dry_HCl Filter and Dry Precipitate_HCl->Filter_Dry_HCl Filter_Dry_HCl->HCl_Salt

Caption: Process flow for the interconversion between the hydrochloride salt and the free base of this compound.

Conclusion

The choice between this compound hydrochloride and its free base is a critical decision for chemists and pharmaceutical scientists. The hydrochloride salt offers superior stability, ease of handling, and higher aqueous solubility, making it advantageous for storage and for reactions conducted in polar protic solvents where the free base can be generated in situ. Conversely, the free base provides better solubility in a broader range of organic solvents and simplifies reaction work-ups by eliminating the need for a neutralization step. A thorough understanding of the properties and practical considerations outlined in this guide will enable researchers to select the optimal form of this compound for their specific application, leading to more efficient and successful experimental outcomes.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Aminobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of aminobutanols, crucial building blocks for many pharmaceuticals, is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of these compounds. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable analytical technique.

Executive Summary

Quantitative NMR stands out as a primary analytical method, offering direct quantification of aminobutanols without the need for a specific reference standard of the analyte itself.[1][2] This is a significant advantage over chromatographic techniques, which typically rely on the availability of identical reference materials for accurate purity determination. While HPLC and GC-MS are powerful tools for separation and detection of impurities, qNMR provides a holistic view of the sample's composition in a single, non-destructive experiment.

Quantitative Data Comparison

The selection of an analytical method for purity assessment is often guided by its performance characteristics. The following table summarizes the typical performance of qNMR, HPLC, and GC-MS for the analysis of aminobutanols and structurally similar small amines/amino alcohols.

ParameterQuantitative NMR (qNMR)HPLC with DerivatizationGC-MS
Purity Assay (%) 96-99% (for (R)-3-aminobutan-1-ol, showed good agreement with GC)Primarily for chiral purity; chemical purity requires a reference standardHigh purity determination possible, often used for orthogonal validation
Accuracy (% Recovery) Typically 98-102% for small molecules96-105% for amino acids with derivatization[3]94-97% for amino compounds[4]
Precision (%RSD) < 1% for major components< 2% for derivatized amino acids< 5% for derivatized amines[5]
Limit of Detection (LOD) ~0.1% for impuritiesCan reach low ng/mL levels with fluorescent derivatizationng to pg level on-column
Limit of Quantification (LOQ) ~0.3% for impuritiesTypically low µg/mL to high ng/mL rangepg to ng level on-column
Analysis Time per Sample ~10-20 minutes30-60 minutes (including derivatization)20-40 minutes
Need for Analyte-Specific Reference Standard NoYes (for chemical purity)Yes
Sample Preparation Simple dissolutionDerivatization often requiredDerivatization may be necessary

Experimental Workflows and Logical Relationships

The workflows for qNMR and chromatographic techniques differ significantly in their approach to purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh aminobutanol sample dissolve Dissolve sample and internal standard in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve nmr_acq Acquire 1H NMR spectrum with quantitative parameters (e.g., long relaxation delay) dissolve->nmr_acq process Process spectrum (phasing, baseline correction) nmr_acq->process integrate Integrate signals of aminobutanol and internal standard process->integrate calculate Calculate purity using the integral values, weights, and molecular weights integrate->calculate

qNMR Purity Assessment Workflow

Comparative_Workflow cluster_qnmr qNMR Method cluster_chrom Chromatographic Methods (HPLC/GC) qnmr_prep Prepare sample with internal standard qnmr_acq Acquire 1H NMR spectrum qnmr_prep->qnmr_acq qnmr_calc Direct Purity Calculation qnmr_acq->qnmr_calc chrom_prep Prepare sample and reference standard solutions (derivatization may be needed) chrom_acq Chromatographic separation and detection chrom_prep->chrom_acq chrom_calc Purity calculation based on peak area comparison with reference standard chrom_acq->chrom_calc start Purity Assessment of Aminobutanol cluster_qnmr cluster_qnmr start->cluster_qnmr cluster_chrom cluster_chrom start->cluster_chrom

Comparison of qNMR and Chromatographic Workflows

Detailed Experimental Protocols

Quantitative NMR (qNMR) Protocol for (R)-3-Aminobutan-1-ol

This protocol is based on a reported method for the purity determination of (R)-3-aminobutan-1-ol.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the (R)-3-aminobutan-1-ol sample into a clean vial.

  • Accurately weigh an equimolar amount of a suitable internal standard, such as 1,3,5-trimethoxybenzene.

  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as chloroform-d (CDCl3).

  • Vortex the mixture to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. A delay of at least 5 times the longest T1 of the signals of interest should be used. For small molecules like aminobutanols, a delay of 15-30 seconds is generally recommended.

  • Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds to ensure proper digitization of the signal.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal of the aminobutanol analyte and a signal of the internal standard.

  • The purity of the aminobutanol is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = aminobutanol

    • IS = internal standard

HPLC Method for Chiral Purity of 3-Aminobutanol (with Derivatization)

This protocol describes a common approach for determining the enantiomeric purity of 3-aminobutanol by converting the enantiomers into diastereomers, which can be separated on a standard HPLC system.[6][7]

1. Derivatization:

  • Dissolve the 3-aminobutanol sample in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a similar reagent, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Allow the reaction to proceed to completion at room temperature. The reaction is typically rapid.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, often with a buffer or acid modifier (e.g., 0.1% trifluoroacetic acid). A typical gradient might be from 40% to 80% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The two diastereomers will elute at different retention times.

  • Integrate the peak areas of the two diastereomeric peaks.

  • Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer from the integrated peak areas.

GC-MS Method for Purity of (R)-3-Aminobutan-1-ol

This protocol outlines a general approach for the purity assessment of (R)-3-aminobutan-1-ol using GC-MS. Derivatization may be necessary to improve the volatility and chromatographic behavior of the aminobutanol.

1. Sample Preparation (with Derivatization):

  • Dissolve a known amount of the (R)-3-aminobutan-1-ol sample in a suitable solvent (e.g., acetonitrile or pyridine).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to derivatize the hydroxyl and amino groups.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

2. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from any impurities. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized (R)-3-aminobutan-1-ol based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks by comparing their mass spectra to libraries and by their peak areas relative to the main component. Purity is typically reported as the area percentage of the main peak.

Conclusion

For the purity assessment of aminobutanols, qNMR offers a distinct advantage as a primary, direct, and non-destructive method that provides both qualitative and quantitative information in a single experiment. It is particularly valuable when a certified reference standard of the aminobutanol is not available. HPLC with derivatization is a highly sensitive and established method, especially for determining chiral purity. GC-MS is a robust technique for analyzing volatile impurities and can serve as an excellent orthogonal method to confirm purity results obtained by qNMR. The choice of the most appropriate technique will depend on the specific analytical needs, including the required level of accuracy, the nature of potential impurities, and the availability of reference materials and instrumentation.

References

A Comparative Guide: Benchmarking HPLC vs. GC-MS for the Analysis of Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino ketones, a class of compounds significant in pharmaceutical research, clinical diagnostics, and forensic toxicology, is paramount. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers an objective comparison of their performance, complete with experimental data and detailed protocols, to assist in selecting the optimal method for your analytical needs.

Quantitative Performance Comparison

The selection between HPLC and GC-MS is often dictated by the specific analytical requirements, including desired sensitivity, selectivity, and the inherent physicochemical properties of the amino ketone analyte. The following table summarizes key performance metrics for the analysis of cathinone, a representative amino ketone, using both techniques. It is important to note that the data is compiled from different studies and does not represent a direct head-to-head comparison under identical conditions.

Table 1: Performance Metrics for the Quantification of Cathinone

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD)0.09 - 0.5 ng/mL[1]10.0 ng/mL[2][3]
Limit of Quantification (LOQ)1 ng/mL[1]20.0 ng/mL[2][3]
Linearity (R²)>0.998[1]>0.983[2]
Precision (%RSD)< 15%[4]< 13.0%[2]
Accuracy (%Bias)-16.9% to 9.5%[1]Within ±13% of target concentration[2]

Experimental Protocols

Reproducible and valid analytical results are contingent on detailed and accurate methodologies. The following are representative protocols for the analysis of amino ketones using HPLC-MS/MS and GC-MS.

This method is suitable for the direct analysis of amino ketones in biological matrices like urine and oral fluid.

1. Sample Preparation:

  • To a 1 mL urine sample, add an appropriate internal standard.

  • Perform a protein precipitation step by adding a solvent such as acetonitrile.

  • Vortex the sample and centrifuge to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.[6]

2. HPLC-MS/MS Instrumentation and Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol/acetonitrile mixture with 2 mM ammonium formate and 0.1% formic acid) is typical.[4]

  • Flow Rate: A flow rate of 0.2-0.6 mL/min is generally employed.[5]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for amino ketones.[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1]

This method often requires a derivatization step to improve the volatility and thermal stability of the amino ketones.

1. Sample Preparation and Derivatization:

  • To 0.5 mL of a biological sample (e.g., oral fluid), add an internal standard.

  • Perform a liquid-liquid extraction with a solvent like ethyl acetate.[3]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Add an acylation reagent such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) to the dried extract.[3][7][8] Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.[3] This step converts the polar amino and keto groups into less polar, more volatile derivatives.

  • Evaporate the derivatization agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[6][9]

2. GC-MS Instrumentation and Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is common for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity by monitoring characteristic ions of the derivatized amino ketones.[3]

Methodology and Workflow Visualizations

The following diagrams illustrate the analytical workflows and a comparative overview of the two techniques.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Protein Precipitation/Extraction) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (Reversed-Phase) hplc_inj->hplc_sep hplc_det MS/MS Detection (ESI, MRM) hplc_sep->hplc_det hplc_data Data Analysis hplc_det->hplc_data gcms_prep Sample Preparation (Liquid-Liquid Extraction) gcms_deriv Derivatization (e.g., Acylation) gcms_prep->gcms_deriv gcms_inj GC Injection gcms_deriv->gcms_inj gcms_sep Chromatographic Separation (Capillary Column) gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection (EI, SIM) gcms_sep->gcms_det gcms_data Data Analysis gcms_det->gcms_data

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminobutan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 4-Aminobutan-2-one, a valuable intermediate in pharmaceutical synthesis, is also classified as a toxic, corrosive, and irritating substance, necessitating strict adherence to safety protocols during its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound and its common salt, this compound hydrochloride.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Chemical safety goggles and a face shield

  • A laboratory coat

In the event of exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste. Two primary scenarios are addressed below: the disposal of small-scale laboratory residues and spills, and the disposal of larger quantities of the chemical.

Scenario 1: Small-Scale Spills and Residues

For minor spills or residual amounts of this compound, a neutralization and absorption procedure is recommended. This should be performed in a chemical fume hood.

Experimental Protocol for Neutralization and Absorption:

  • Containment: If a spill occurs, contain the material by diking with an inert absorbent material such as sand, earth, or vermiculite.

  • Neutralization: Slowly and cautiously add a weak acid, such as a 5% solution of acetic acid, to the spilled material or residue.[2] The basic amino group of this compound will be neutralized by the acid. Monitor the pH of the mixture using pH paper to ensure it reaches a neutral range (pH 6-8). Be aware that the neutralization reaction may be exothermic, so proceed with caution.

  • Absorption: Once neutralized, absorb the resulting mixture with an inert material like clay, sawdust, or vermiculite.[2]

  • Collection: Shovel the absorbed material into a suitable, clearly labeled, and sealed container for hazardous waste.[2]

  • Decontamination: Decontaminate the spill area and any affected equipment with a 5% acetic acid solution, followed by a thorough rinse with very hot water.[2]

  • Disposal of Contaminated Materials: All contaminated materials, including PPE, should be placed in a sealed bag or container and disposed of as hazardous waste.

Scenario 2: Bulk Quantities and Unused Product

For larger quantities of this compound, direct neutralization is not recommended due to the potential for a significant exothermic reaction. The standard and safest procedure is to arrange for disposal via a licensed hazardous waste management company.

Operational Plan for Bulk Disposal:

  • Containerization: Ensure the this compound waste is stored in its original container or a compatible, well-sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and detail the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Contact Environmental Health & Safety (EHS): Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for this compound and any other relevant safety information.

  • Incineration: The most common and effective method for the disposal of organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3]

Quantitative Data Summary

ParameterValue/RangeNotes
Neutralizing Agent Concentration (for small spills) 5% Acetic AcidA weak acid is used to control the exothermic reaction.
Target pH for Neutralization 6.0 - 8.0Ensures the basicity of the amine is neutralized.[1]
Water Dilution for Bases (General Guidance) 1:10 (Base to Water)For general base neutralization procedures.[4]
Neutralizing Acid (General Guidance) 1M Hydrochloric AcidFor general base neutralization, add slowly.[4]
Incineration Temperature (for organic waste) > 1000 °CEnsures complete destruction of organic compounds.[3]

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below.

DisposalWorkflow cluster_assessment Initial Assessment cluster_small_scale Small Scale / Spill cluster_large_scale Large Scale / Bulk start Waste this compound assess_quantity Assess Quantity start->assess_quantity neutralize Neutralize with 5% Acetic Acid assess_quantity->neutralize Small Quantity containerize Secure in Labeled Hazardous Waste Container assess_quantity->containerize Large Quantity absorb Absorb with Inert Material neutralize->absorb collect_small Collect in Labeled Hazardous Waste Container absorb->collect_small decontaminate Decontaminate Area collect_small->decontaminate end_point Final Disposal by Licensed Facility (Incineration) decontaminate->end_point store Store in Designated Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs contact_ehs->end_point

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) before proceeding.

References

Personal protective equipment for handling 4-Aminobutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 4-Aminobutan-2-one (CAS No: 23645-04-7).[1] It is imperative for all laboratory personnel, including researchers, scientists, and drug development professionals, to adhere strictly to these guidelines to mitigate potential hazards and ensure a safe working environment.

Chemical Hazard Summary

This compound and its hydrochloride salt are classified as hazardous substances that pose significant health risks upon exposure. It is known to be an irritating and corrosive compound.[2][3] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[3] H314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3] H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The mandatory personal protective equipment (PPE) for handling this compound is outlined below. This equipment must be worn at all times when handling the chemical to prevent direct contact and exposure.

Protection TypeRequired PPEBest Practices
Eye and Face Chemical safety goggles and a face shield.[5]Must be worn whenever there is a risk of splashing. An eyewash station should be readily accessible.[5]
Skin Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) and a flame-resistant lab coat.[5][6]Change gloves immediately if contaminated. Do not wear shorts or open-toed shoes.[5]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[6]If ventilation is inadequate, a NIOSH-approved respirator may be necessary. Avoid breathing vapors or mists.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_safety Verify Access to Eyewash & Safety Shower prep_workspace->prep_safety handle_chem Handle Chemical (Avoid Contact & Inhalation) prep_safety->handle_chem wash_hands Wash Hands Thoroughly After Handling handle_chem->wash_hands close_container Keep Container Tightly Closed When Not in Use wash_hands->close_container decontaminate Decontaminate Work Area close_container->decontaminate store Store Properly or Prepare for Disposal decontaminate->store

Figure 1: Standard Operating Procedure for Handling this compound.
  • Preparation :

    • Before beginning any work, ensure all required PPE is correctly worn.

    • Prepare a designated work area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[6]

    • Confirm that an emergency eyewash station and safety shower are unobstructed and readily accessible.

  • Handling :

    • Handle the chemical with care, avoiding any direct contact with skin, eyes, and clothing.[6]

    • Do not breathe in vapors or mists.[6]

    • After handling, wash hands thoroughly with soap and water.[6]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[6]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[4][6]

    • Keep it away from incompatible materials such as acids and strong oxidizing agents.[7]

    • The storage area should be secure and accessible only to authorized personnel.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

cluster_collection Waste Collection cluster_disposal Disposal collect_waste Collect Contaminated Materials (Gloves, Containers, Absorbents) label_waste Label Container Clearly ('Hazardous Waste', Chemical Name) collect_waste->label_waste seal_container Seal Waste Container label_waste->seal_container contact_ehs Contact Environmental Health & Safety for Pickup seal_container->contact_ehs dispose Dispose Through Licensed Hazardous Waste Vendor contact_ehs->dispose

Figure 2: Hazardous Waste Disposal Workflow for this compound.
  • Waste Collection :

    • Collect all contaminated disposable items, including gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[5]

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[5]

  • Disposal Procedure :

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[6] Do not pour this chemical down the drain. [6]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[4][6] Ventilate the area and wash the spill site after the material has been collected.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.